(S)-2-(4-Methylphenyl)propionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOFXPLHVSIHS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290980 | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124709-72-4 | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124709-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)propionic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2ZQO15R5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-2-(4-Methylphenyl)propionic acid physical properties
An In-depth Technical Guide on the Physical Properties of (S)-2-(4-Methylphenyl)propionic acid
This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates data on the compound's fundamental identifiers, physicochemical properties, and detailed experimental protocols for their determination.
Compound Identification
This compound is a chiral carboxylic acid. Below is a summary of its key identifiers.
| Identifier | Value | Citation(s) |
| IUPAC Name | (2S)-2-(4-methylphenyl)propanoic acid | [1] |
| Synonyms | (+)-2-(4-Methylphenyl)propionic acid, (S)-2-(p-Tolyl)propanoic acid | [1] |
| CAS Number | 124709-72-4 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Chemical Structure | O=C(O)--INVALID-LINK--C1=CC=C(C)C=C1 | [2] |
Physical Properties
The quantitative physical properties are summarized in the table below. It is important to note that while the target compound is the (S)-enantiomer, much of the publicly available experimental data corresponds to the racemic mixture, (2RS)-2-(4-methylphenyl)propanoic acid (CAS Number: 938-94-3). Pure enantiomers share identical physical properties such as melting point, boiling point, and solubility with each other. However, racemic mixtures can have different melting points and are optically inactive.
| Physical Property | Value | Remarks | Citation(s) |
| Melting Point | 37-42 °C | This is the experimentally determined range for the racemic mixture. The melting point of the pure (S)-enantiomer is expected to be a sharp, single value. | [3][4][5] |
| Boiling Point | ~231.7 °C | This is a rough estimate for the racemic mixture. | [3][4] |
| Optical Rotation | Dextrorotatory (+) | A specific rotation value for the (S)-enantiomer is not readily available in the cited literature, but it is identified by the synonym "(+)-2-(4-Methylphenyl)propionic acid". | [1] |
| pKa | 4.44 ± 0.10 | This is a predicted value. | [3] |
| Solubility | Slightly soluble in Chloroform, Methanol. | This is a qualitative assessment for the racemic mixture. | [3] |
Experimental Protocols
Detailed methodologies for determining the key physical properties are outlined below.
Melting Point Determination (Capillary Method)
The melting point is determined as a range, marking the temperature at which the substance begins to melt to the temperature at which it is completely liquid. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube.
-
Glass capillary tubes (sealed at one end).
-
Calibrated thermometer.
-
-
Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry sample is loaded into a glass capillary tube to a height of 2.5-3.5 mm and packed tightly.
-
Initial Determination: A rapid heating of the sample is performed to establish an approximate melting point.
-
Accurate Determination: A fresh sample is heated to a temperature approximately 5°C below the estimated melting point. The heating rate is then reduced to about 1-2°C per minute.
-
Observation: The temperature at which the substance first begins to liquefy (onset point) and the temperature at which the entire sample is liquid (clear point) are recorded.
-
Verification: The procedure is repeated at least twice to ensure consistent and reproducible results.
-
Optical Rotation Determination (Polarimetry)
Optical rotation is a critical measure for chiral molecules, indicating the direction and magnitude to which a substance rotates the plane of polarized light.
-
Apparatus:
-
Polarimeter.
-
Polarimeter sample cell (cuvette) of a known path length (typically 1 dm).
-
Sodium lamp (D-line, 589 nm) or other monochromatic light source.
-
Volumetric flasks and analytical balance.
-
-
Protocol:
-
Solution Preparation: A solution of the compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol, ethanol) to achieve a known concentration (c, in g/100 mL).
-
Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent) to set the zero point.
-
Sample Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path.
-
Angle Measurement: The observed angle of rotation (α) is measured by rotating the analyzer until the field of view is uniformly illuminated.
-
Specific Rotation Calculation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
-
Solubility Assessment
A qualitative assessment of solubility in various solvents is a fundamental physical property.
-
Apparatus:
-
Small test tubes.
-
Vortex mixer or shaker.
-
Calibrated pipettes.
-
-
Protocol:
-
A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 0.75 mL) is added in portions.
-
The mixture is vigorously agitated after each addition.
-
The substance is classified as soluble if it fully dissolves. If not, it is classified based on the degree of dissolution (e.g., slightly soluble, insoluble).
-
For acidic compounds like this compound, solubility is also tested in aqueous base solutions (e.g., 5% NaOH, 5% NaHCO₃) where it is expected to be soluble due to salt formation.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
-
Apparatus:
-
Calibrated pH meter with an electrode.
-
Burette.
-
Magnetic stirrer and stir bar.
-
Beaker or titration vessel.
-
-
Protocol:
-
Solution Preparation: A solution of the acid with a known concentration (e.g., 1 mM) is prepared in water or a suitable solvent mixture.
-
Titration Setup: The solution is placed in the titration vessel with the pH electrode and a magnetic stir bar. The setup is purged with an inert gas like nitrogen to remove dissolved CO₂.
-
Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
-
Visualizations
The following diagram illustrates a typical workflow for determining the optical rotation of a chiral compound using a polarimeter.
Caption: Workflow for determining specific rotation via polarimetry.
References
An In-depth Technical Guide to (S)-2-(4-Methylphenyl)propionic acid (CAS: 124709-72-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Methylphenyl)propionic acid, also known as (S)-2-(p-Tolyl)propanoic acid, is a chiral carboxylic acid belonging to the arylpropionic acid class of compounds. This class is of significant interest in the pharmaceutical industry, with many of its members being potent non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is often stereospecific, with the (S)-enantiomer typically exhibiting the desired therapeutic effects. This technical guide provides a comprehensive overview of the synthesis, purification, and potential biological evaluation of this compound, intended to aid researchers in its further investigation and application in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 124709-72-4 | N/A |
| Molecular Formula | C₁₀H₁₂O₂ | N/A |
| Molecular Weight | 164.20 g/mol | N/A |
| IUPAC Name | (2S)-2-(4-methylphenyl)propanoic acid | N/A |
| Synonyms | (S)-2-(p-Tolyl)propanoic acid, (+)-2-(4-Methylphenyl)propionic acid | N/A |
| Appearance | Off-White to Light Yellow Solid or Liquid | [1] |
| Purity | >97.0% (HPLC) | [1] |
Synthesis and Purification
The synthesis of this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution to isolate the desired (S)-enantiomer.
Synthesis of Racemic 2-(4-Methylphenyl)propionic acid
A common synthetic route to the racemic compound is outlined below. This multi-step synthesis starts from readily available commercial reagents.
Experimental Protocol: Synthesis of Racemic 2-(4-Methylphenyl)propionic acid
This synthesis involves four main steps starting from p-xylene.[2]
-
Chlorination of p-Xylene: p-Xylene is chlorinated to yield p-methylbenzyl chloride (Compound I).
-
Cyanation: Compound I undergoes a cyanation reaction to form p-methylbenzyl cyanide (Compound II).
-
Methylation: Compound II is methylated to produce 2-(4-methylphenyl)propionitrile (Compound III).
-
Hydrolysis and Acidification: Finally, Compound III is subjected to hydrolysis and acidification to yield the target racemic 2-(4-methylphenyl)propionic acid (Compound IV). A yield of 92% with an HPLC purity of 98% has been reported for the final step.[3]
Chiral Resolution of this compound
The separation of the racemic mixture into its constituent enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation
A general strategy for developing a chiral HPLC method for 2-arylpropionic acids involves screening different chiral stationary phases (CSPs) and mobile phases.[4]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns such as Chiralcel OD-H and Chiralpak AD are often effective.[4] The Whelk-O 1 column has also been successfully used for the resolution of arylpropionic acids like naproxen, ibuprofen, and ketoprofen.[4]
-
Mobile Phase Screening (Normal Phase):
-
A common starting mobile phase is a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a 90:10 (v/v) ratio.[4]
-
For acidic compounds like the target molecule, the addition of a small amount of trifluoroacetic acid (0.1% v/v) to the mobile phase is recommended to improve peak shape and resolution.[4]
-
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is typically used.
Determination of Enantiomeric Excess
The enantiomeric purity of the final product can be determined using chiral HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
Experimental Protocol: NMR Determination of Enantiomeric Excess
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent (CSA): Add an equimolar amount of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The CSA will form diastereomeric complexes with the (R) and (S) enantiomers, leading to the splitting of characteristic proton signals (e.g., the α-methyl or aromatic protons).
-
Integration and Calculation: Integrate the signals corresponding to the two diastereomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Biological Activity and Mechanism of Action
Arylpropionic acids are well-established as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The (S)-enantiomer is generally the more active inhibitor.
Table 2: Biological Activity Data
| Target | IC₅₀ (μM) | Assay | Reference |
| COX-1 | Data not available | in vitro enzyme assay | N/A |
| COX-2 | Data not available | in vitro enzyme assay | N/A |
Note: Despite a comprehensive literature search, specific IC₅₀ values for this compound against COX-1 and COX-2 were not found. The following experimental protocol describes a standard method for determining these values.
In Vitro COX Inhibition Assay
Experimental Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX enzymes.
-
Reagents: COX-1 and COX-2 enzymes, reaction buffer (e.g., Tris-HCl), heme, a fluorometric substrate (e.g., Amplex Red), and arachidonic acid.
-
Procedure: a. In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2). b. Add various concentrations of the test compound (this compound) to the wells. Include a vehicle control (e.g., DMSO). c. Add the fluorometric substrate. d. Initiate the reaction by adding arachidonic acid. e. Incubate at 37°C for a specified time (e.g., 10-20 minutes). f. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g).
-
Groups:
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
Test compound groups (various doses of this compound).
-
-
Procedure: a. Administer the test compound or controls orally or intraperitoneally. b. After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Potential for PPARγ Activity
While no specific data was found for this compound, some NSAIDs have been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which plays a role in inflammation and metabolism. Further investigation into the potential PPARγ activity of this compound could reveal additional mechanisms of action.
Conclusion
This compound is a chiral compound with potential as an anti-inflammatory agent, consistent with its classification as an arylpropionic acid. This guide has provided detailed protocols for its synthesis, chiral separation, and methods for biological evaluation. While specific quantitative data on its COX inhibitory activity is not currently available in the public domain, the provided experimental procedures offer a clear path for researchers to determine these key parameters. Further investigation into its mechanism of action, including potential interactions with other targets like PPARs, is warranted to fully elucidate its therapeutic potential.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (S)-2-(4-Methylphenyl)propionic Acid: An Ibuprofen-Related Compound
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (S)-2-(4-Methylphenyl)propionic acid, a compound belonging to the arylpropionic acid class. While not a commercialized drug itself, its significance lies in its structural relationship to the widely-used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, where it is recognized as "Ibuprofen Impurity D"[1]. This guide covers its history within the context of NSAID development, its physicochemical properties, synthesis protocols, and its inferred biological mechanism of action.
Discovery and History: The Context of Arylpropionic Acids
The story of this compound is intrinsically linked to the development of the 2-arylpropionic acid class of NSAIDs, commonly known as "profens"[2]. This class of drugs represents a major milestone in the management of pain and inflammation[3][4].
The journey began in the 1950s and 1960s with the search for safer and better-tolerated alternatives to aspirin and corticosteroids for treating rheumatoid arthritis. The term "non-steroidal" was introduced around 1960 to distinguish these new drugs from the potent but side-effect-laden corticosteroids[5]. Researchers at Boots Pure Drug Company in the UK, led by Dr. Stewart Adams, screened hundreds of compounds. This extensive research led to the discovery of Ibuprofen, 2-[4-(2-methylpropyl)phenyl]propanoic acid, which was patented in 1961 and approved as a prescription drug in the UK in 1969[6].
Arylpropionic acid derivatives, including Ibuprofen, Naproxen, and Ketoprofen, became cornerstone therapies for pain and inflammation[7]. Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation[4][5].
The compound 2-(4-Methylphenyl)propionic acid, also known as α,4-Dimethylphenylacetic acid or p-Methylhydratropic acid, emerged not as a therapeutic candidate but as a known impurity and a reference standard in the manufacturing and quality control of Ibuprofen[1]. Its synthesis and properties are primarily documented in chemical patents and supplier databases[8][9][10]. The "(S)-" designation refers to the specific stereoisomer at the chiral carbon, a critical aspect for many profens, as typically one enantiomer (often the S-enantiomer) possesses the majority of the desired pharmacological activity.
Physicochemical Properties
The quantitative properties of 2-(4-Methylphenyl)propionic acid (racemic and enantiomeric forms) are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-(4-methylphenyl)propanoic acid | [11] |
| Synonyms | (S)-2-(p-Tolyl)propionic acid, Ibuprofen Impurity D | [1][11] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][10][11] |
| Molecular Weight | 164.20 g/mol | [10][11] |
| CAS Number (S-enantiomer) | 124709-72-4 | [11] |
| CAS Number (Racemate) | 938-94-3 | [1][10] |
| Melting Point (Racemate) | 37-42 °C | [1] |
| Appearance | White to Off-White Solid | [1] |
| pKa (Predicted) | 4.44 ± 0.10 | [1] |
Synthesis and Experimental Protocols
Several synthetic routes for 2-(4-methylphenyl)propanoic acid have been described, primarily in patent literature. A common approach involves a multi-step synthesis starting from p-xylene or a Friedel-Crafts reaction using toluene.
Protocol 1: Synthesis from p-Xylene
This method involves a four-step process starting with p-xylene[8].
Experimental Protocol:
-
Chlorination: p-Xylene is chlorinated, typically under UV radiation, to form p-methylbenzyl chloride (Compound I)[8].
-
Cyanation: The resulting p-methylbenzyl chloride is reacted with a cyanide source (e.g., sodium cyanide) to produce p-methylbenzyl cyanide (Compound II)[8].
-
Methylation: p-Methylbenzyl cyanide undergoes methylation at the α-carbon to yield 2-(4-methylphenyl)propionitrile (Compound III)[8].
-
Hydrolysis: The final step is the acid- or base-catalyzed hydrolysis of the nitrile group in Compound III, followed by acidification, to yield the final product, 2-(4-methylphenyl)propionic acid[8].
Protocol 2: Friedel-Crafts Reaction Approach
This alternative route utilizes a Friedel-Crafts reaction between toluene and ethyl 2-chloro-propionate[9].
Experimental Protocol:
-
Friedel-Crafts Reaction: Toluene is reacted with ethyl 2-chloro-propionate in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), at a low temperature (-5 °C to 5 °C). This reaction forms the intermediate, ethyl 2-(4-methylphenyl)propionate[9].
-
Hydrolysis: The resulting ester intermediate is then hydrolyzed using a dilute acid (e.g., 10% HCl) with heating (e.g., 80 °C) to cleave the ester and produce 2-(4-methylphenyl)propionic acid[9]. The product is then isolated from the reaction mixture.
Visualized Workflows and Pathways
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 2-(4-Methylphenyl)propionic acid starting from p-Xylene, as described in Protocol 1.
Caption: A multi-step synthesis route for 2-(4-Methylphenyl)propionic acid.
Inferred Mechanism of Action: COX Inhibition Pathway
As an arylpropionic acid derivative, this compound is expected to act as an inhibitor of cyclooxygenase (COX) enzymes. This is the established mechanism for Ibuprofen and other NSAIDs[5]. The diagram below outlines this critical anti-inflammatory pathway.
Caption: The inhibitory effect of NSAIDs on the COX-1 and COX-2 pathways.
References
- 1. 2-(4-Methylphenyl)propanoic acid | 938-94-3 [chemicalbook.com]
- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. 2-[4-(2-METHYLPROPYL)PHENYL]PROPANOIC ACID | CAS 15687-27-1 [matrix-fine-chemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]
- 9. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 10. 2-(4-Methylphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | C10H12O2 | CID 6951184 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activity of (S)-2-(4-Methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(S)-2-(4-Methylphenyl)propionic acid, also known as (S)-p-methylhydratropic acid, is a member of the 2-arylpropionic acid family, a prominent class of NSAIDs.[1] Structurally, it is an enantiomer of 2-(4-methylphenyl)propionic acid and is recognized as an impurity in the synthesis of Ibuprofen.[2] The biological activity of arylpropionic acids is predominantly attributed to the (S)-enantiomer, which is responsible for the therapeutic anti-inflammatory effects.[3] This guide delineates the core biological activity, focusing on the molecular mechanism of action, and provides protocols for its evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | [4] |
| IUPAC Name | (2S)-2-(4-methylphenyl)propanoic acid | [4] |
| CAS Number | 124709-72-4 | [4] |
| Synonyms | (S)-2-(p-Tolyl)propanoic acid, (S)-p-Methylhydratropic acid | [4] |
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action of this compound, consistent with other arylpropionic acid NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).[1][5] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[5]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5]
By inhibiting COX enzymes, this compound is expected to reduce the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The (S)-enantiomer of arylpropionic acids is the active inhibitor of COX enzymes.[3]
Signaling Pathway: The Arachidonic Acid Cascade
The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for NSAIDs like this compound.
Downstream Signaling: Prostaglandin E₂ (PGE₂) Pathway
Prostaglandin E₂ (PGE₂) is a principal mediator of inflammation. Upon its synthesis, PGE₂ binds to a family of G-protein coupled receptors (EP1-4), initiating various downstream signaling cascades that contribute to the inflammatory response.
Quantitative Biological Activity Data
While specific experimental data for the inhibition of COX-1 and COX-2 by this compound are not available in the public literature, Table 2 provides IC₅₀ values for structurally related and commonly studied arylpropionic acid NSAIDs to serve as a benchmark for expected activity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Source |
| Ibuprofen | 13 | 370 | 28.5 | [6] |
| Ketoprofen | 4.8 (COX-2) | - | - | [7] |
| Pelubiprofen | 10.66 | 2.88 | 0.27 | [8] |
Note: The absence of specific data for this compound highlights a gap in the current literature and an opportunity for further research.
Experimental Protocols
The following section details a representative experimental protocol for an in vitro cyclooxygenase inhibition assay, adapted from methodologies described in the literature.[9] This protocol can be used to determine the IC₅₀ values of test compounds like this compound against COX-1 and COX-2.
In Vitro COX Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ovine or human COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence capabilities
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Tris-HCl buffer.
-
Prepare stock solutions of COX-1 and COX-2 enzymes, arachidonic acid, heme, and L-epinephrine in the assay buffer.
-
Prepare a serial dilution of the test compound in the chosen solvent.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
146 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
2 µL of 100 µM hematin
-
10 µL of 40 mM L-epinephrine
-
20 µL of the appropriate COX enzyme solution (COX-1 or COX-2)
-
-
Include control wells:
-
Negative control: Add 2 µL of solvent instead of the test compound.
-
Positive control: Add a known COX inhibitor (e.g., ibuprofen).
-
-
-
Pre-incubation:
-
Add 2 µL of the test compound dilutions to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Detection:
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
Immediately add the fluorometric probe and HRP solution.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound, as a member of the arylpropionic acid class of NSAIDs, is presumed to exert its biological effects primarily through the inhibition of COX-1 and COX-2 enzymes. This action leads to a reduction in prostaglandin synthesis, thereby mitigating inflammation, pain, and fever. While direct quantitative data on its inhibitory potency is lacking in the available literature, the provided framework of its mechanism of action, related signaling pathways, and detailed experimental protocols offers a robust foundation for researchers to further investigate and characterize the specific biological activity of this compound. The information presented herein serves as a valuable technical resource for professionals engaged in the discovery and development of novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling [mdpi.com]
- 8. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of (S)-2-(4-Methylphenyl)propionic Acid (Dexibuprofen)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(4-Methylphenyl)propionic acid, the pharmacologically active S(+)-enantiomer of ibuprofen known as dexibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of its core mechanism of action, including quantitative data on its inhibitory activity, detailed experimental protocols for relevant assays, and an exploration of potential alternative mechanisms. By presenting this information in a structured and detailed manner, this guide aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Core Mechanism of Action: Cyclooxygenase Inhibition
The principal mechanism of action of dexibuprofen is the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the action of COX enzymes, dexibuprofen effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[3]
The S(+)-enantiomer is significantly more potent in inhibiting prostaglandin synthesis than the R(-)-enantiomer.[1] In fact, the S-isomer is considered to be 160 times more potent than the R-isomer in in-vitro tests. While the R(-)-enantiomer can be converted to the S(+)-enantiomer in the body, this conversion is not complete and varies among individuals.[4]
Quantitative Data on COX Inhibition
The inhibitory potency of dexibuprofen against COX-1 and COX-2 has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Target | IC50 (μM) |
| (S)-(+)-Ibuprofen (Dexibuprofen) | COX-1 | 2.1 |
| COX-2 | 1.6 | |
| Racemic Ibuprofen | COX-1 | 12 |
| COX-2 | 80 |
Data sourced from MedChemExpress and indicates that (S)-(+)-Ibuprofen is a potent inhibitor of both COX-1 and COX-2.
Binding Interactions with Cyclooxygenase
The binding of dexibuprofen to the active site of COX enzymes is a critical aspect of its inhibitory function. X-ray crystallography and molecular modeling studies have provided insights into these interactions. The carboxylate group of dexibuprofen forms crucial hydrogen bonds with key amino acid residues within the COX active site, particularly with Arg-120 and Tyr-355.[5][6] These interactions anchor the molecule in the active site, preventing the binding of the natural substrate, arachidonic acid.
The three-dimensional structure of ibuprofen bound to COX-2 reveals that the S-isomer has a higher affinity for the enzyme than the R-isomer.[6] The benzyl and isobutyl groups of dexibuprofen engage in hydrophobic interactions with residues lining the cyclooxygenase channel, further stabilizing the enzyme-inhibitor complex.[6]
Signaling Pathway of Prostaglandin Synthesis Inhibition
The inhibition of COX enzymes by dexibuprofen directly impacts the arachidonic acid signaling cascade, leading to a reduction in the synthesis of various prostaglandins. This pathway is central to the inflammatory response.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the IC50 values of this compound against COX-1 and COX-2.
Objective: To quantify the inhibitory potency of dexibuprofen on purified ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of dexibuprofen in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.
-
Inhibitor Addition: Add the diluted dexibuprofen solutions to the wells. For control wells, add the solvent alone.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each dexibuprofen concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Properties
The pharmacokinetic profile of dexibuprofen is crucial for understanding its therapeutic efficacy and safety.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of dexibuprofen in healthy adult volunteers.
| Parameter | Value | Conditions |
| Cmax (Maximum Plasma Concentration) | 12.4 µg/mL | Single 200 mg oral dose[7] |
| 22.948 µg/mL | Single 400 mg oral dose[8] | |
| Tmax (Time to Cmax) | 2.1 - 2.2 hours | Single 200 mg and 400 mg oral doses[7] |
| 1.281 hours | Single 400 mg oral dose[8] | |
| AUC0-t (Area Under the Curve) | 49.2 µgh/mL | Single 200 mg oral dose[7] |
| 68.455 µgh/mL | Single 400 mg oral dose[8] | |
| Elimination Half-life (t1/2) | 1.8 - 3.5 hours | -[1] |
| Plasma Protein Binding | >99% | -[4] |
| Bioavailability | High | Well absorbed from the gastrointestinal tract[2] |
Note: Values can vary depending on the formulation and individual patient characteristics.
Potential Alternative Mechanisms of Action
While COX inhibition is the primary mechanism, research suggests that dexibuprofen and its parent compound, ibuprofen, may have other pharmacological effects.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Some studies have indicated that certain NSAIDs, including ibuprofen, can modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[9] PPARs are nuclear receptors that play a role in the regulation of inflammation and metabolism. The interaction of ibuprofen with PPARγ has been shown to act as a partial agonist.[9] This interaction could contribute to the anti-inflammatory effects of the drug through a mechanism independent of prostaglandin synthesis inhibition. Further research is needed to fully elucidate the clinical significance of this interaction for dexibuprofen.
Effects on Gene Expression
Studies investigating the effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis have shown that in inflammatory conditions, ibuprofen can upregulate anti-inflammatory factors and downregulate several mediators of inflammation.[10][11] These effects may be mediated by both prostaglandin-dependent and independent pathways, including the modulation of signaling pathways such as integrin, IL-8, ERK/MAPK, and cAMP-mediated signaling.[11]
Conclusion
The core mechanism of action of this compound (dexibuprofen) is the potent and non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This activity is well-supported by quantitative in vitro data. The binding of dexibuprofen to the active site of COX enzymes has been characterized, highlighting key molecular interactions. While COX inhibition remains the cornerstone of its therapeutic effects, emerging evidence suggests potential alternative mechanisms, including the modulation of PPARs and the regulation of gene expression, which may contribute to its overall pharmacological profile. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore and leverage the therapeutic potential of this important NSAID.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparison of the bioavailability of dexibuprofen administered alone or as part of racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of dexibuprofen by a novel solid self-emulsifying drug delivery system (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dexibuprofen.com [dexibuprofen.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. Enantioselective pharmacokinetics of ibuprofen and involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, crossover study to determine bioequivalence of two brands of dexibuprofen 400 mg tablets in healthy Asian adult male subjects of Indian origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of dexibuprofen administered as 200 mg and 400 mg film-coated tablets in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 11. The binding of ibuprofen to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activities of (S)-2-(4-Methylphenyl)propionic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Methylphenyl)propionic acid, a chiral carboxylic acid, and its derivatives belong to the broader class of arylpropionic acids, a well-established group of nonsteroidal anti-inflammatory drugs (NSAIDs). While the anti-inflammatory properties of these compounds, primarily through the inhibition of cyclooxygenase (COX) enzymes, are widely recognized, emerging research has unveiled a wider spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, anticonvulsant, and anti-inflammatory activities of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action and associated signaling pathways.
Core Biological Activities
The therapeutic potential of this compound and its derivatives extends beyond their initial application as anti-inflammatory agents. Researchers have actively explored their efficacy in oncology and neurology, revealing promising anticancer and anticonvulsant properties.
Anti-inflammatory and Analgesic Activity
The primary mechanism of anti-inflammatory and analgesic action of arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.[1] Many derivatives show potent inhibitory activity against both COX-1 and COX-2 isoforms.
Anticancer Activity
Several studies have highlighted the potential of arylpropionic acid derivatives as anticancer agents.[2][3] Their mechanisms are multifaceted and can be both COX-dependent and COX-independent. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Anticonvulsant Activity
Arylpropionic acid derivatives have also been investigated for their potential in managing seizures.[4] While the exact mechanisms are still under investigation, they are thought to involve modulation of neuronal excitability.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 2-(4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid | COX-1 | 15.84 | [5] |
| COX-2 | 0.82 | [5] | |
| 2-(4-(((1-(p-tolyl)-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acid | COX-1 | 4.98 | [5] |
| COX-2 | 0.45 | [5] | |
| 2-(4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)propanoic acid | COX-1 | 11.22 | [5] |
| COX-2 | 0.66 | [5] |
Table 2: Anticancer Activity
No specific IC50 values for this compound or its direct derivatives on cancer cell lines were identified in the provided search results. The available data pertains to other arylpropionic acid derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Triphenyltin(IV) complex with 3-(4,5-diphenyloxazol-2-yl)propanoic acid | PC-3 (prostate) | 0.211 | [6] |
| HT-29 (colon) | 0.218 | [6] | |
| MCF-7 (breast) | 0.131 | [6] | |
| HepG2 (hepatic) | 0.100 | [6] |
Table 3: Anticonvulsant Activity
No specific ED50 values for this compound or its direct derivatives were identified in the provided search results. The available data pertains to other anticonvulsant compounds evaluated in the MES test.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| N-(benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dione derivative | Mouse (MES test) | 14.90 | [7] |
| 8-alkoxy-4,5-dihydro-[8][9]triazolo[4,3-a]quinoline-l-one derivative | Mouse (MES test) | 17.17 |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and further investigation of the biological activities of these compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][8][9][10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24-96 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT stock solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µl of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[12][13]
Principle: An electrical stimulus applied to the brain of a rodent induces a maximal seizure, characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Procedure:
-
Animal Preparation: Use mice or rats, and pre-screen them for a consistent seizure response to the electrical stimulus.
-
Compound Administration: Administer the test compound, typically intraperitoneally, at various doses to different groups of animals. A control group receives the vehicle.
-
Electrical Stimulation: At the time of peak effect of the drug, apply an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 value (the dose that protects 50% of the animals).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[6][14][15][16][17]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Preparation: Use rats or mice and measure the initial paw volume using a plethysmometer.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the effective dose.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound and its derivatives are attributed to their interaction with various cellular signaling pathways.
Anti-inflammatory Action: COX Inhibition
The primary and most well-understood mechanism for the anti-inflammatory effects of these compounds is the inhibition of COX enzymes. This leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Mechanism of Anti-inflammatory Action.
Anticancer Mechanisms: Modulation of MAPK and PI3K/Akt Pathways
Arylpropionic acid derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[2][3][4][16][18][19][20][21][22]
The MAPK pathway is a crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.[2][3][20][22] Dysregulation of this pathway is a common feature in many cancers. Some arylpropionic acid derivatives may inhibit components of this pathway, leading to cell cycle arrest and apoptosis.
The PI3K/Akt pathway is another critical signaling network that promotes cell survival and proliferation and is often hyperactivated in cancer.[4][16][19][21] Inhibition of this pathway by arylpropionic acid derivatives can lead to the suppression of survival signals and the induction of apoptosis.
Modulation of Cancer Signaling Pathways.
Anticonvulsant Mechanisms
The precise anticonvulsant mechanisms of arylpropionic acid derivatives are not as well-defined as their anti-inflammatory actions. However, the anticonvulsant effects of some NSAIDs like fenoprofen are thought to be mediated through the inhibition of oxidative stress and activation of the Nrf2/HO-1 signaling pathway.[9][14] Additionally, general mechanisms of anticonvulsant drugs include the modulation of voltage-gated ion channels (sodium and calcium), enhancement of GABA-mediated inhibition, and reduction of glutamate-mediated excitation.[13] It is plausible that arylpropionic acid derivatives may act through one or more of these mechanisms to stabilize neuronal membranes and reduce hyperexcitability.
Potential Anticonvulsant Mechanisms.
Conclusion
This compound and its derivatives represent a versatile class of compounds with a broad range of biological activities. While their anti-inflammatory properties are well-established, their potential as anticancer and anticonvulsant agents is a rapidly evolving area of research. This guide provides a foundational understanding of their multifaceted biological profile, supported by available quantitative data and detailed experimental protocols. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved in their anticancer and anticonvulsant effects, which will be crucial for the development of novel and more effective therapeutic agents based on this chemical scaffold. The provided methodologies and pathway diagrams serve as a valuable resource for researchers dedicated to advancing our knowledge in this promising field.
References
- 1. The Anticonvulsant Effect of Nonsteroidal Anti-Inflammatory Drug, Fenoprofen, in Pentylenetetrazole-Induced Epileptic Rats: Behavioral, Histological, and Biochemical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Anticonvulsant Effect of Nonsteroidal Anti‐Inflammatory Drug, Fenoprofen, in Pentylenetetrazole‐Induced Epileptic Rats: Behavioral, Histological, and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. cymitquimica.com [cymitquimica.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
(S)-2-(4-Methylphenyl)propionic Acid: A Review of Its Potential Therapeutic Applications
(S)-2-(4-Methylphenyl)propionic acid , a chiral non-steroidal anti-inflammatory drug (NSAID), has been the subject of research interest for its potential therapeutic applications, primarily centered around its anti-inflammatory, analgesic, and potential anticancer properties. This technical guide provides an in-depth overview of the existing research, focusing on its mechanism of action, key experimental findings, and future directions for drug development professionals.
Mechanism of Action and Pharmacological Profile
This compound, like other profen NSAIDs, is known to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The primary mechanism involves the inhibition of prostaglandin synthesis, which are mediators of inflammation, pain, and fever.
A study on the enzymatic resolution of racemic 2-(4-methylphenyl)propionic acid highlighted the stereospecificity of its biological activity. The (S)-enantiomer is considered the more active form, a common characteristic among profen drugs. This stereoselectivity is crucial for its therapeutic efficacy and for minimizing potential side effects associated with the less active (R)-enantiomer.
Preclinical Data and Potential Therapeutic Uses
While extensive clinical data on this compound is limited, preclinical studies and research on structurally similar compounds suggest several potential therapeutic avenues.
The primary and most established application is in the management of pain and inflammation. Its efficacy is attributed to its COX inhibitory activity.
Emerging research has explored the potential of some NSAIDs in cancer chemoprevention and therapy. The mechanisms are thought to involve both COX-dependent and COX-independent pathways. For instance, some NSAIDs can induce apoptosis and inhibit angiogenesis. While specific studies on the anticancer effects of this compound are not widely published, its structural similarity to other profens that have demonstrated such properties warrants further investigation.
A key area of interest is its potential role in modulating signaling pathways involved in cancer progression.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for key experiments cited in the literature.
Table 1: Summary of Experimental Protocols
| Experiment | Methodology |
| Enzymatic Resolution of Racemic 2-(4-Methylphenyl)propionic Acid | The resolution is typically achieved using a lipase-catalyzed esterification reaction. Racemic 2-(4-methylphenyl)propionic acid is reacted with an alcohol (e.g., butanol) in the presence of a lipase (e.g., from Candida rugosa) in an organic solvent (e.g., hexane). The enzyme selectively esterifies one enantiomer (typically the R-enantiomer), allowing for the separation of the unreacted (S)-enantiomer. The enantiomeric excess of the product and the unreacted substrate is determined by chiral high-performance liquid chromatography (HPLC). |
| In Vitro COX Inhibition Assay | The inhibitory activity of this compound against COX-1 and COX-2 can be determined using commercially available assay kits. The assay measures the peroxidase activity of the COX enzyme. The compound is incubated with the enzyme and a substrate (e.g., arachidonic acid). The formation of prostaglandin G2 is coupled to the oxidation of a chromogenic substrate, and the absorbance is measured spectrophotometrically. IC50 values are then calculated to determine the potency of inhibition. |
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in the study of this compound, the following diagrams are provided.
Caption: Workflow for the enzymatic resolution of racemic 2-(4-methylphenyl)propionic acid.
Caption: Simplified signaling pathway of COX inhibition by this compound.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. While its anti-inflammatory and analgesic properties are anticipated based on its structure, further research is imperative to fully elucidate its pharmacological profile and therapeutic potential. Key areas for future investigation include:
-
Comprehensive Preclinical Efficacy and Safety Studies: In-depth in vivo studies are needed to establish the efficacy and safety profile of the compound for various inflammatory conditions.
-
Exploration of Anticancer Activity: Rigorous investigation into its potential anticancer effects, including the elucidation of the underlying COX-dependent and independent mechanisms, is warranted.
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are essential for dosage and formulation development.
-
Lead Optimization: Medicinal chemistry efforts could focus on modifying the structure to enhance potency, selectivity, and pharmacokinetic properties.
A Technical Guide to Aryl Propionic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth review of aryl propionic acid derivatives, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). It covers their mechanism of action, quantitative data on key compounds, experimental protocols for their evaluation, and the structural basis for their activity, offering a comprehensive resource for professionals in drug discovery and development.
Introduction to Aryl Propionic Acid Derivatives
Aryl propionic acid derivatives, commonly known as "profens," are a major class of NSAIDs characterized by a 2-arylpropionic acid chemical scaffold.[1] This class includes some of the most widely used anti-inflammatory, analgesic, and antipyretic drugs in the world, such as Ibuprofen, Naproxen, and Ketoprofen.[2][3] Their therapeutic effects stem primarily from the inhibition of prostaglandin synthesis.[4] While highly effective, their use can be associated with gastrointestinal side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[5] A key structural feature of most profens is a chiral center at the alpha-position of the propionic acid moiety, with the (S)-enantiomer typically being the more pharmacologically active form.[6]
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for aryl propionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins and other pro-inflammatory mediators.[5]
-
COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation.[3]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3]
By blocking the active site of these enzymes, profens prevent the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.[5] Most traditional profens are non-selective and inhibit both COX-1 and COX-2.[3] This dual inhibition is responsible for both their therapeutic effects (mainly via COX-2 inhibition) and their principal side effects, like gastrointestinal irritation (via COX-1 inhibition).[3][5]
Quantitative Data for Key Derivatives
The potency and selectivity of aryl propionic acid derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) is often used to express the selectivity of a compound for COX-2.[8] It is important to note that IC50 values can vary based on the specific assay conditions (e.g., purified enzyme vs. whole blood assays).
| Compound | COX-1 IC50 | COX-2 IC50 | COX-1/COX-2 Selectivity Ratio |
| Ibuprofen | 13 µM[9] | 370 µM[9] | 0.04 |
| Naproxen | 8.7 µM[9] | 5.2 µM[9] | 1.67 |
| (S)-Ketoprofen | ~2 nM[10][11] | ~26.5 nM[10][11] | ~0.075 |
| Flurbiprofen | 0.1 µM[2][12] | 0.4 µM[2][12] | 0.25 |
| (Note: Data is compiled from multiple sources and assay conditions may differ. The selectivity ratio is calculated from the provided IC50 values and serves as an estimate.) |
Experimental Protocols: In Vitro COX Inhibition Assay
Evaluating the inhibitory activity of aryl propionic acid derivatives is a critical step in their development. The following is a generalized protocol for a colorimetric in vitro COX inhibition assay, a common method for determining COX-1 and COX-2 inhibition.
Objective: To determine the IC50 value of a test compound (aryl propionic acid derivative) against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Tris-HCl buffer (pH 8.0)
-
Hematin (cofactor)
-
Arachidonic Acid (substrate)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Microplate reader
Methodology:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: The test compound is added to the wells at various concentrations. A control well receives only the solvent. The plate is pre-incubated for a set period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. Simultaneously, the colorimetric probe TMPD is added.
-
Measurement: The peroxidase activity of COX converts TMPD into a colored product. The absorbance of this product is measured over time using a microplate reader at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationships (SAR)
The pharmacological activity of aryl propionic acid derivatives is governed by their chemical structure. The core scaffold can be divided into three key regions that influence potency and selectivity.
-
Propionic Acid Moiety: The carboxylic acid group is crucial for activity, as it typically forms a key salt bridge interaction with a conserved arginine residue (Arg-120) in the active site of both COX-1 and COX-2. The chiral center at the alpha-carbon is also critical; the (S)-enantiomer is generally much more potent than the (R)-enantiomer.[6]
-
Central Aryl Moiety: This aromatic ring system (e.g., a phenyl or naphthyl group) provides a hydrophobic anchor within the enzyme's active site.
-
Hydrophobic 'R' Group: An additional hydrophobic group attached to the aryl moiety (e.g., the isobutyl group in ibuprofen) occupies a hydrophobic pocket in the enzyme, further enhancing binding affinity.
Modifications to these regions are a primary focus of medicinal chemistry efforts to optimize potency, improve the selectivity profile (favoring COX-2 over COX-1 to reduce side effects), and enhance pharmacokinetic properties.
Conclusion and Future Directions
Aryl propionic acid derivatives remain a vital class of therapeutic agents for managing pain and inflammation. Their well-understood mechanism of action, centered on COX inhibition, has made them a paradigm for anti-inflammatory drug design. While highly effective, the primary challenge remains the mitigation of mechanism-based side effects, particularly gastrointestinal toxicity, which is linked to COX-1 inhibition.
Future research in this area continues to focus on developing derivatives with higher COX-2 selectivity to improve safety profiles. Furthermore, novel strategies, such as creating nitric oxide-donating derivatives or dual COX/LOX (lipoxygenase) inhibitors, are being explored to develop next-generation anti-inflammatory agents with enhanced efficacy and reduced toxicity. The foundational knowledge of the structure-activity relationships of profens continues to guide these innovative approaches in modern drug discovery.
References
- 1. Flurbiprofen | CAS 5104-49-4 | Tocris Bioscience [tocris.com]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. brieflands.com [brieflands.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-2-(4-Methylphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Methylphenyl)propionic acid, a member of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs), is a chiral molecule where the (S)-enantiomer possesses the majority of the pharmacological activity.[1][2][3] The primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins.[1] The stereospecificity of this interaction, with the (S)-enantiomer being significantly more potent, necessitates the development of efficient enantioselective synthetic methods for the production of optically pure this compound for research and pharmaceutical applications.[2][4]
This document provides detailed application notes and protocols for the synthesis of this compound, focusing on established and effective methodologies.
Synthetic Strategies Overview
Several key strategies have been successfully employed for the enantioselective synthesis of (S)-2-arylpropionic acids. These can be broadly categorized as:
-
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to directly produce the desired (S)-enantiomer with high enantiomeric excess.[5]
-
Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer. Enzymatic resolutions are a common and effective form of kinetic resolution.[4]
-
Chiral Resolution: This classical technique involves the separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.[5]
This document will focus on providing a detailed protocol for a common laboratory-scale asymmetric synthesis approach and an enzymatic kinetic resolution method.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Advantages | Disadvantages | Reference |
| Asymmetric Alkylation using Chiral Auxiliary | (4S)-4-(1-methylethyl)-2-oxazolidinone, LDA, Methyl Iodide | ~87% (alkylation step) | >78% (diastereomeric excess) | High stereoselectivity, well-established methodology. | Requires attachment and removal of the chiral auxiliary, multi-step process. | [6] |
| Asymmetric Hydrovinylation of Vinyl Arenes | Nickel catalyst, Chiral phosphoramidite ligand | >97% | >97% | Excellent yields and enantioselectivities, atom-economical. | Requires specialized ligands and catalysts. | [1] |
| Enzymatic Kinetic Resolution | Candida rugosa lipase, Racemic ester of the acid | ~35-50% (for the (S)-acid) | >95% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield for the desired enantiomer is 50%, requires separation of product from unreacted starting material. | [2][7] |
| Dynamic Kinetic Resolution (DKR) | Chiral catalyst | >90% | >88% | Overcomes the 50% yield limitation of traditional kinetic resolution. | Can require complex catalyst systems and optimization. | [8][9] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Alkylation of a Chiral Auxiliary
This protocol is based on the well-established Evans' asymmetric alkylation methodology, adapted for the synthesis of this compound.
Step 1: Synthesis of the N-acyloxazolidinone
-
Reaction Setup: To a solution of (4S)-4-(1-methylethyl)-2-oxazolidinone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise at -78 °C.
-
Acylation: After stirring for 30 minutes, add a solution of 4-methylphenylacetyl chloride in anhydrous THF dropwise.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyloxazolidinone. Purify by column chromatography.
Step 2: Asymmetric Alkylation
-
Enolate Formation: Dissolve the purified N-acyloxazolidinone in anhydrous THF and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the corresponding lithium enolate.
-
Alkylation: After stirring for 30 minutes, add methyl iodide (MeI) to the solution.
-
Work-up: Allow the reaction to proceed at -78 °C for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The product is the diastereomerically enriched methylated N-acyloxazolidinone.[6]
Step 3: Hydrolysis and Recovery of the Chiral Acid
-
Hydrolysis: Dissolve the methylated N-acyloxazolidinone in a mixture of THF and water. Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
Work-up: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench any excess peroxide with sodium sulfite. Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the this compound with an organic solvent.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the final product by recrystallization or column chromatography. The chiral auxiliary can be recovered from the aqueous layer.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-(4-Methylphenyl)propionic Acid Ester
This protocol utilizes a lipase to selectively hydrolyze the (S)-enantiomer of a racemic ester, allowing for the separation of the desired (S)-acid.
Step 1: Synthesis of Racemic 2-(4-Methylphenyl)propionic Acid Ethyl Ester
-
Esterification: Reflux a mixture of racemic 2-(4-methylphenyl)propionic acid, excess ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.
-
Work-up: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. Dry the organic layer, filter, and concentrate to obtain the racemic ethyl ester.
Step 2: Enzymatic Hydrolysis
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7). Disperse the racemic 2-(4-methylphenyl)propionic acid ethyl ester and a lipase, such as Candida rugosa lipase, in the buffer.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 37 °C) for a specified period. The progress of the reaction can be monitored by periodically measuring the enantiomeric excess of the remaining ester and the produced acid using chiral HPLC.
-
Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme. Acidify the aqueous solution with a dilute acid and extract the this compound with an organic solvent. The unreacted (R)-ester will remain in the organic phase.
-
Purification: Separate the aqueous and organic layers. Dry the organic layer containing the (R)-ester. Wash the aqueous layer containing the (S)-acid with an organic solvent to remove any residual ester. The aqueous layer can then be extracted with a different organic solvent to isolate the (S)-acid. Purify the (S)-acid by recrystallization.
Visualizations
Caption: Asymmetric synthesis workflow for this compound.
Caption: Enzymatic kinetic resolution for the synthesis of this compound.
References
- 1. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Enantioselective Synthesis of 2-(4-methylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-methylphenyl)propanoic acid, a close structural analog of Ibuprofen, is a chiral non-steroidal anti-inflammatory drug (NSAID). The pharmacological activity of profens is predominantly associated with the (S)-enantiomer. Consequently, the development of efficient and highly selective methods for the synthesis of the enantiopure (S)-form is of significant interest in the pharmaceutical industry. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-(4-methylphenyl)propanoic acid, focusing on enzymatic kinetic resolution. Additionally, it summarizes key data for other prominent methods such as asymmetric hydrogenation and diastereoselective alkylation. A validated chiral High-Performance Liquid Chromatography (HPLC) method for the determination of enantiomeric excess is also presented.
Overview of Enantioselective Synthetic Strategies
The principal strategies for obtaining enantiomerically enriched (S)-2-(4-methylphenyl)propanoic acid include:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction (e.g., esterification) on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
-
Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral precursor, such as 2-(4-methylphenyl)acrylic acid, using a chiral catalyst to induce stereoselectivity and directly form the desired (S)-enantiomer.
-
Diastereoselective Alkylation: This strategy employs a chiral auxiliary attached to a precursor molecule to direct the stereochemical outcome of an alkylation reaction, followed by the removal of the auxiliary to yield the enantiomerically enriched product.
The following sections provide detailed protocols and comparative data for these methods.
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic 2-(4-methylphenyl)propanoic acid
This protocol details the kinetic resolution of racemic 2-(4-methylphenyl)propanoic acid via enantioselective esterification using Candida rugosa lipase.
Workflow for Enzymatic Kinetic Resolution
Application Notes and Protocols for the Chiral Separation of 2-(4-methylphenyl)propanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-methylphenyl)propanoic acid is a chiral carboxylic acid and a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). As with many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the accurate separation and quantification of the individual enantiomers are critical for drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the chiral separation of 2-(4-methylphenyl)propanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the chiral separation of profens due to its versatility and the availability of a broad range of chiral stationary phases (CSPs). Polysaccharide-based and cyclodextrin-based CSPs are particularly effective.
Method 1: Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the chiral resolution of profens. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. For acidic compounds like 2-(4-methylphenyl)propanoic acid, the addition of an acidic modifier to the mobile phase is typically required to ensure good peak shape and resolution.
Experimental Protocol:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic 2-(4-methylphenyl)propanoic acid in the mobile phase to a concentration of 1 mg/mL.
Quantitative Data (based on separation of Flurbiprofen, a closely related profen)[1]:
| Parameter | Value |
| k'1 (retention factor of the first eluting enantiomer) | 0.58 |
| α (selectivity factor) | 1.66 |
| Rs (resolution) | 6.19 |
Method 2: Cyclodextrin-Based Chiral Selector in Mobile Phase
An alternative HPLC approach involves using an achiral C18 column and adding a chiral selector, such as a cyclodextrin derivative, to the mobile phase. This method can be cost-effective and allows for the enantioseparation of a wide range of compounds. A study on the separation of 2-(4-methylphenyl)propanoic acid has demonstrated excellent resolution using this technique in the context of countercurrent chromatography validation[2].
Experimental Protocol:
-
Column: YMC ODS-C18, 150 mm × 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / 0.10 M Phosphate Buffer (pH 3.3) containing 25 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the racemic 2-(4-methylphenyl)propanoic acid in the mobile phase.
Quantitative Data[2]:
| Parameter | Value |
| Peak Resolution (Rs) | 2.2 |
| Enantioseparation Factor (α) | 1.31 |
Experimental Workflow for HPLC Chiral Separation
Caption: Workflow for HPLC-based chiral separation of 2-(4-methylphenyl)propanoic acid.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like 2-(4-methylphenyl)propanoic acid, which are non-volatile, a derivatization step is necessary to convert them into more volatile esters. The resulting diastereomers can then be separated on a chiral GC column.
Derivatization Protocol: Esterification with Methanol and BF3
This protocol describes the formation of methyl esters, which are suitable for GC analysis.
Materials:
-
Racemic 2-(4-methylphenyl)propanoic acid
-
Boron trifluoride (BF3) in methanol (14% w/v)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To approximately 10 mg of the racemic acid in a vial, add 1 mL of 14% BF3 in methanol.
-
Seal the vial and heat at 60°C for 10 minutes.
-
Cool the mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution, and vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Protocol
Instrumental Conditions (based on general methods for chiral profen esters):
-
Column: Chiral GC column (e.g., β-cyclodextrin-based)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 5.5°C/min, hold for 6 minutes.
-
Ramp to 250°C at 25°C/min, hold for 6 minutes.
-
-
Injector Temperature: 200°C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Quantitative Data:
Quantitative data such as retention times and resolution are highly dependent on the specific chiral column and GC conditions used. It is expected that the two diastereomeric methyl esters will be baseline resolved.
Experimental Workflow for GC Chiral Separation
Caption: Workflow for GC-based chiral separation including the derivatization step.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and compatibility with a wide range of chiral stationary phases. For profens, polysaccharide-based CSPs are commonly used.
SFC Protocol
The choice of organic modifier (co-solvent) is crucial in SFC and can even lead to a reversal of the enantiomer elution order[3]. Methanol is a common choice for acidic compounds.
Experimental Protocol (based on general methods for profens on Chiralpak AD)[3][4]:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ / Methanol
-
Gradient: Isocratic, with methanol percentage optimized for resolution (typically 5-40%).
-
Flow Rate: 1.5 - 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 30 - 40 °C
-
Detection: UV
-
Sample Preparation: Dissolve the racemic 2-(4-methylphenyl)propanoic acid in methanol.
Quantitative Data (Illustrative, based on profen separations):
| Parameter | Methanol as Modifier | 2-Propanol as Modifier |
| Elution Order | Enantiomer 1, Enantiomer 2 | Enantiomer 2, Enantiomer 1 (potential for reversal)[3] |
| Resolution (Rs) | Baseline separation achievable | Baseline separation achievable |
Logical Relationships in SFC Method Development
Caption: Key parameters influencing the outcomes of SFC chiral separation.
Summary and Comparison of Techniques
| Technique | Sample Preparation | Key Advantages | Key Considerations |
| HPLC | Simple dissolution in mobile phase. | High versatility, wide range of available CSPs, robust and well-established. | Longer run times compared to SFC, higher consumption of organic solvents. |
| GC | Derivatization (esterification) required. | High resolution and sensitivity. | Requires derivatization, analyte must be thermally stable. |
| SFC | Simple dissolution in modifier. | Fast separations, reduced organic solvent usage ("green" chemistry), high efficiency.[5] | Requires specialized instrumentation. |
Conclusion
The chiral separation of 2-(4-methylphenyl)propanoic acid enantiomers can be effectively achieved using HPLC, GC, and SFC. The choice of technique will depend on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation. The protocols provided herein offer a starting point for method development, and optimization may be required to achieve the desired separation performance for specific applications.
References
- 1. ct-k.com [ct-k.com]
- 2. Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
Application Notes and Protocols for HPLC Enantiomeric Separation of Propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantiomeric separation of propionic acid derivatives, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs), using High-Performance Liquid Chromatography (HPLC). The focus is on robust and reproducible methods employing various chiral stationary phases (CSPs) to achieve baseline separation of enantiomers, a crucial step in drug development, quality control, and pharmacokinetic studies.
Introduction
Propionic acid derivatives, commonly known as "profens," are a major class of NSAIDs that includes widely used drugs such as ibuprofen, naproxen, and ketoprofen. These compounds possess a chiral center, and their enantiomers often exhibit different pharmacological and toxicological profiles. For instance, the (S)-enantiomer of ibuprofen and naproxen is responsible for the therapeutic anti-inflammatory activity, while the (R)-enantiomer is significantly less active or can have undesirable side effects. Therefore, the accurate enantiomeric separation and quantification of these compounds are of paramount importance.
This application note details various HPLC methods for the enantioseparation of profens, with a focus on polysaccharide-based, Pirkle-type, and protein-based chiral stationary phases.
Key Chromatographic Methods and Data
The following tables summarize quantitative data for the enantiomeric separation of common propionic acid derivatives. These methods have been selected for their high resolution and reproducibility.
Table 1: HPLC Conditions for Enantiomeric Separation of Ibuprofen
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) | Chiralcel OJ-R |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm[1] | 150 mm x 4.6 mm |
| Mobile Phase | n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v)[1] | Acetonitrile:Water (35:65, v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | Not Specified |
| Temperature | Ambient | Not Specified |
| Detection Wavelength | 254 nm[1] | Not Specified |
| Injection Volume | 20 µL[1] | 50 µL[2] |
| Resolution (Rs) | > 1.5 | Well-resolved |
Table 2: HPLC Conditions for Enantiomeric Separation of Naproxen
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Lux Amylose-1 | Chiralpak AS-3R (Amylose tris((S)-methylbenzylcarbamate)) |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm[3][4] | Not Specified |
| Mobile Phase | Methanol:Water:Acetic acid (85:15:0.1, v/v/v)[3][4] | Phosphate buffer:Acetonitrile[3] |
| Flow Rate | 0.65 mL/min[3][4] | Not Specified |
| Temperature | 40 °C[3][4] | Not Specified |
| Detection Wavelength | 230 nm[3][4] | Not Specified |
| Injection Volume | Not Specified | Not Specified |
| Resolution (Rs) | 3.21[3][4] | Not Specified |
Table 3: HPLC Conditions for Enantiomeric Separation of Ketoprofen
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Lux Amylose-2 | Chirobiotic V |
| Column Dimensions | Not Specified | Not Specified |
| Mobile Phase | Acetonitrile:Water with acid modifier[5] | Tetrahydrofuran:0.5% Triethylamine acetate buffer (15:85, v/v)[6][7] |
| Flow Rate | Not Specified | 0.7 mL/min[6][7] |
| Temperature | Not Specified | Ambient |
| Detection Wavelength | Not Specified | Not Specified |
| Injection Volume | Not Specified | Not Specified |
| Resolution (Rs) | Baseline separation[5] | 2.28[6][7] |
Experimental Protocols
Protocol 1: Enantiomeric Separation of Ibuprofen using a Polysaccharide-Based CSP
1. Materials and Reagents:
-
Racemic Ibuprofen standard
-
(S)-Ibuprofen and (R)-Ibuprofen standards (for peak identification)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Trifluoroacetic acid (TFA)
-
Chiralcel OJ-H column (150 mm x 4.6 mm, 5 µm)
2. Instrument and Conditions:
-
HPLC system with UV detector
-
Mobile Phase: n-hexane:2-propanol:TFA (98:2:0.1, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 20 µL[1]
3. Sample Preparation:
-
Prepare a stock solution of racemic ibuprofen in the mobile phase at a concentration of 1 mg/mL.
-
Prepare individual solutions of (S)-Ibuprofen and (R)-Ibuprofen in the mobile phase to determine the elution order.
-
For tablet analysis, crush a tablet, dissolve the powder in the mobile phase to achieve a similar concentration, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.[2]
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the individual enantiomer solutions to identify their respective retention times.
-
Inject the racemic ibuprofen solution and record the chromatogram.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.
Protocol 2: Enantiomeric Separation of Naproxen using a Polysaccharide-Based CSP in Reversed-Phase Mode
1. Materials and Reagents:
-
Racemic Naproxen standard
-
(S)-Naproxen and (R)-Naproxen standards
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Acetic acid
2. Instrument and Conditions:
-
HPLC system with UV detector and column oven
-
Mobile Phase: Methanol:Water:Acetic acid (85:15:0.1, v/v/v)[3][4]
3. Sample Preparation:
-
Prepare a stock solution of racemic naproxen in the mobile phase at a concentration of 0.5 mg/mL.
-
Prepare individual solutions of the enantiomers for peak identification.
-
For pharmaceutical formulations, dissolve the sample in the mobile phase to the desired concentration, sonicate, and filter.
4. Procedure:
-
Equilibrate the column at the specified temperature and flow rate until a stable baseline is observed.
-
Inject the standards and sample solutions.
-
Record the chromatograms and determine the retention times and resolution. This method should yield a resolution of approximately 3.21.[3][4]
Visualizations
Experimental Workflow for Enantiomeric Separation
Caption: A generalized workflow for the enantiomeric separation of propionic acid derivatives by HPLC.
Decision Tree for Chiral Stationary Phase Selection
Caption: A decision tree to guide the selection of a suitable chiral stationary phase for profen enantioseparation.
Mechanism of Chiral Recognition on a Polysaccharide-Based CSP
Caption: A simplified diagram illustrating the differential interaction of profen enantiomers with a polysaccharide-based chiral stationary phase.
References
- 1. academic.oup.com [academic.oup.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of (S)-2-(4-Methylphenyl)propionic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-(4-Methylphenyl)propionic acid, a chiral carboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals and a known impurity of Ibuprofen.[1] Comprehensive characterization of this compound is crucial for ensuring its purity, identity, and quality, particularly in the context of drug development and manufacturing. These application notes provide detailed protocols for the analytical techniques used to characterize this compound, including methods for determining its physicochemical properties, enantiomeric purity, and structural integrity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| IUPAC Name | (2S)-2-(4-methylphenyl)propanoic acid | [2] |
| CAS Number | 124709-72-4 | [2] |
| Melting Point | 37-42 °C | |
| pKa (Predicted) | 4.44 ± 0.10 | |
| Optical Rotation | Dextrorotatory (+) | [2] |
Analytical Techniques and Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the primary method for determining the enantiomeric purity of this compound. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP).
Caption: Chiral HPLC method development workflow.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or a Pirkle-type column like (R,R) Whelk-O1).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). A small amount of an acidic modifier like TFA (0.1%) may be added to improve peak shape.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol:TFA (95:5:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Table 2: Typical Chiral HPLC Parameters
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based or Pirkle-type) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with 0.1% TFA (Normal Phase) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 254 nm |
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography can be used to assess the purity of this compound and to identify and quantify any volatile impurities. For the analysis of carboxylic acids by GC, derivatization to a more volatile ester form is often employed to improve peak shape and thermal stability.
Caption: GC analysis workflow with derivatization.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column (e.g., HP-5ms, DB-5, or equivalent).
Reagents:
-
Methanol (anhydrous)
-
Boron trifluoride-methanol solution (14% BF₃ in MeOH)
-
Hexane (GC grade)
-
Saturated sodium bicarbonate solution
Procedure:
-
Derivatization (Methyl Ester Formation):
-
To approximately 10 mg of the sample in a vial, add 1 mL of 14% BF₃ in methanol.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution.
-
Vortex and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial for GC analysis.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature (FID): 280 °C
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Record the chromatogram and determine the purity by area percent calculation.
-
Table 3: Typical GC Parameters
| Parameter | Condition |
| Column | HP-5ms or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Ramped, e.g., 100 °C to 250 °C |
| Detector | FID or MS |
Spectroscopic Analysis
Expected ¹H NMR Spectral Features:
-
Aromatic protons (AA'BB' system): ~7.1-7.3 ppm
-
Methine proton (-CH-): quartet, ~3.7 ppm
-
Methyl protons on the aromatic ring (-CH₃): singlet, ~2.3 ppm
-
Methyl protons of the propionic acid moiety (-CH₃): doublet, ~1.5 ppm
-
Carboxylic acid proton (-COOH): broad singlet, variable chemical shift
Expected ¹³C NMR Spectral Features:
-
Carbonyl carbon (-C=O): ~180 ppm
-
Aromatic carbons: ~127-140 ppm
-
Methine carbon (-CH-): ~45 ppm
-
Aromatic methyl carbon: ~21 ppm
-
Propionic acid methyl carbon: ~18 ppm
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of TMS as an internal standard.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
-
Data Processing:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 164
-
Key Fragments: Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z = 119.
Instrumentation:
-
Mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS).
Procedure:
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or from a GC or LC).
-
-
Ionization:
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the material, such as melting point, purity, and thermal stability.[3][4]
Caption: Relationship between TGA and DSC in thermal analysis.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of the melting endotherm, which corresponds to the melting point.
-
The purity can be estimated from the shape of the melting peak using the van't Hoff equation.
-
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation:
-
Place 5-10 mg of the sample into a TGA pan.
-
-
Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve.
-
Summary
The analytical techniques described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis methods is essential for confirming the identity, purity, and enantiomeric integrity of this important chiral compound. The provided protocols offer a starting point for method development and routine quality control.
References
- 1. (2RS)-2-(4-Methylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 2. This compound | C10H12O2 | CID 6951184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
Application Notes and Protocols for the Spectroscopic Analysis of (S)-2-(4-Methylphenyl)propionic acid
Introduction
(S)-2-(4-Methylphenyl)propionic acid, a chiral carboxylic acid, is a significant compound in pharmaceutical research and development due to its structural similarity to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical formula is C₁₀H₁₂O₂ with a molecular weight of 164.20 g/mol .[1] The stereochemistry of this compound is crucial as the biological activity of profens is often enantiomer-specific. Therefore, its comprehensive spectroscopic characterization is essential for quality control, enantiomeric purity assessment, and regulatory compliance.
These application notes provide detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet, broad | 1H | -COOH |
| ~7.25 | Doublet | 2H | Ar-H |
| ~7.15 | Doublet | 2H | Ar-H |
| ~3.70 | Quartet | 1H | -CH(CH₃)- |
| ~2.30 | Singlet | 3H | Ar-CH₃ |
| ~1.50 | Doublet | 3H | -CH(CH₃)- |
Note: Data is estimated based on the analysis of structurally similar compounds like 2-phenylpropionic acid and general principles of NMR spectroscopy.[2][3]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~180 | -COOH |
| ~140 | Ar-C (quaternary) |
| ~137 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~127 | Ar-CH |
| ~45 | -CH(CH₃)- |
| ~21 | Ar-CH₃ |
| ~18 | -CH(CH₃)- |
Note: Predicted chemical shifts based on known data for similar aromatic carboxylic acids.[4][5]
Table 3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1610, ~1510 | Medium | Aromatic C=C stretch |
| ~1410 | Medium | O-H bend |
| ~1220 | Strong | C-O stretch |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
Note: Characteristic absorption bands for aromatic carboxylic acids.[6][7]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 164 | Moderate | [M]⁺ (Molecular ion) |
| 119 | High | [M - COOH]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Note: Expected fragmentation pattern based on the principles of mass spectrometry for aromatic carboxylic acids.[8][9]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound and to assess its purity. For chiral analysis, a chiral solvating agent can be used to differentiate between enantiomers.[10][11]
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or another suitable chiral solvating agent (for enantiomeric purity)
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, relaxation delay of 2 seconds).
-
-
Chiral NMR (Optional):
-
To determine enantiomeric purity, acquire a ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a chiral solvating agent (e.g., Pirkle's alcohol) to the NMR tube.
-
Re-acquire the ¹H NMR spectrum and look for the splitting of signals, which would indicate the presence of the (R)-enantiomer.
-
-
Data Processing: Process the acquired FID files by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the spectra to the TMS signal (0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Hydraulic press for pellet making
-
Alternatively, a solvent such as chloroform for solution-based analysis or an ATR accessory.
Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to subtract the atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.
Materials:
-
This compound sample
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Protocol (Electron Impact - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Circular Dichroism (CD) Spectroscopy
Objective: To confirm the stereochemistry of this compound by observing its chiroptical properties.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm)
Protocol:
-
Instrument Purging: Purge the CD spectrometer with dry nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.[12]
-
Sample Preparation: Prepare a solution of the sample in the chosen solvent at a known concentration (e.g., 0.1-1.0 mg/mL). The concentration should be optimized to give a CD signal in the appropriate range.
-
Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the cuvette in the sample holder of the CD spectrometer.
-
Record the CD spectrum over the desired wavelength range (e.g., 190-300 nm).
-
-
Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum. The data is typically reported in units of ellipticity (millidegrees) or molar ellipticity.
Visualizations
Caption: General experimental workflow for the synthesis and spectroscopic analysis.
References
- 1. This compound | C10H12O2 | CID 6951184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for (S)-2-(4-Methylphenyl)propionic acid in In-Vitro Assays
(S)-2-(4-Methylphenyl)propionic acid , a derivative of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), holds significant potential for in-vitro research in inflammation, pain, and cellular signaling. Its structural similarity to widely studied NSAIDs like ibuprofen suggests a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins. These application notes provide detailed protocols for evaluating the biological activity of this compound in various in-vitro assay systems.
Overview of Biological Activity
This compound, as an analog of other profens, is anticipated to exhibit potent anti-inflammatory properties. The primary biological target is the cyclooxygenase (COX) enzyme, with two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] The (S)-enantiomer of profens is generally considered the more active form in inhibiting prostaglandin synthesis.[3]
Key anticipated in-vitro effects:
-
Inhibition of prostaglandin E2 (PGE2) synthesis.
-
Modulation of nitric oxide (NO) production.
-
Reduction of inflammatory markers in cell-based assays.
-
Potential for cytotoxicity at higher concentrations.
Data Presentation
The following tables summarize expected quantitative data from in-vitro assays based on studies of structurally related compounds like S-(+)-ibuprofen.[4][5]
Table 1: Effect of this compound on Prostaglandin E2 (PGE2) Synthesis in LPS-Activated Cells
| Concentration | Mean PGE2 Inhibition (%) | Standard Deviation |
| Vehicle Control | 0 | - |
| 1 µM | Data not available | Data not available |
| 10 µM | Data not available | Data not available |
| 50 µM | Expected significant inhibition | Data dependent on experiment |
| 100 µM | Expected strong inhibition | Data dependent on experiment |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Activated Cells
| Concentration | Mean NO Inhibition (%) | Standard Deviation |
| Vehicle Control | 0 | - |
| 50 µM | No significant inhibition expected | Data dependent on experiment |
| 1 mM | Potential for significant inhibition | Data dependent on experiment |
Table 3: Cytotoxicity of this compound in Hepatocyte Cell Lines (e.g., HepG2)
| Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | - |
| 100 µM | Expected to be non-toxic | Data dependent on experiment |
| >1 mM | Potential for dose-dependent reduction | Data dependent on experiment |
Experimental Protocols
Prostaglandin E2 (PGE2) Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on PGE2 production in lipopolysaccharide (LPS)-stimulated cells, such as macrophages (e.g., RAW 264.7) or chondrocytes.
Materials:
-
This compound
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
PGE2 ELISA kit
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle)
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Pre-treatment: Remove the old medium and pre-treat the cells with varying concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known COX inhibitor).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant and store at -80°C until analysis.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration compared to the LPS-stimulated vehicle control.
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the effect of this compound on NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
This compound
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-5 of the PGE2 Inhibition Assay protocol.
-
Supernatant Collection: Collect 100 µL of cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium.
-
Griess Reaction: Add 100 µL of Griess Reagent to each 100 µL of supernatant and standard in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration from the standard curve and calculate the percentage inhibition of NO production.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound
-
Cell line (e.g., HepG2, THLE-2)[6]
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in-vitro assays.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. article.imrpress.com [article.imrpress.com]
Application Notes and Protocols for (S)-2-(4-Methylphenyl)propionic acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Methylphenyl)propionic acid is a member of the arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs). While specific in-depth cell culture studies on this particular molecule are not extensively available in the public domain, its biological activity can be inferred from the well-documented mechanisms of action of related arylpropionic acid derivatives and the broader effects of propionate as a short-chain fatty acid (SCFA). The (S)-enantiomer is typically the more biologically active form in this class of compounds[1].
The primary mechanism of action for arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation[1]. Beyond this, as a propionate compound, it may also influence cellular processes through pathways associated with SCFAs, such as histone deacetylase (HDAC) inhibition and activation of G-protein coupled receptors (GPCRs)[2].
These application notes provide a summary of the likely biological effects and potential experimental protocols for the study of this compound in cell culture, based on data from related compounds.
Potential Applications in Cell Culture Studies
-
Anti-inflammatory Research: Investigating the inhibition of prostaglandin synthesis in various cell types, particularly in models of inflammation.
-
Cancer Biology: Studying the cytotoxic and anti-proliferative effects on cancer cell lines, potentially in combination with other chemotherapeutic agents. Propionate has been shown to enhance the cytotoxic effect of cisplatin in HepG2 cells[2].
-
Signal Transduction Research: Elucidating the impact on specific signaling pathways involved in inflammation and cancer, such as NF-κB and Akt/mTOR.
-
Metabolism and Epigenetics: Exploring its role as a short-chain fatty acid in modulating cellular metabolism and epigenetic modifications through HDAC inhibition.
Data on Related Propionic Acid Derivatives in Cell Culture
| Compound/Derivative | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| Ibuprofen | THLE-2, HEP-G2 | 1.5625 - 100 µM | Dose-dependent reduction in cell viability. Least toxic among the tested propionic acid derivatives. | [3] |
| 3-(4-aminophenyl)propionic acid | THLE-2 | 100 µM | Most cytotoxic to THLE-2 cells with cell viability of 79.50%. | [3] |
| Propionate (Sodium Propionate) | HepG2 | Not specified | Enhances the antitumor effects of cisplatin and induces apoptosis. | [2] |
| Propionate | HT-29, Colo-320, SW-948 | Not specified | Weaker antiproliferative effect compared to butyrate. | [4] |
| Propionate | Non-small cell lung cancer (NSCLC) cell lines | Not specified | Reinforces epithelial transcriptional program, inhibits epithelial-to-mesenchymal transition (EMT), and sensitizes cells to cisplatin. | [5] |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in cell culture.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Selected cancer or normal cell line (e.g., HepG2, A549, RAW 264.7)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: Prostaglandin E₂ (PGE₂) Immunoassay
This protocol measures the effect of this compound on the production of PGE₂, a key inflammatory mediator.
Materials:
-
This compound
-
Inflammatory-responsive cell line (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
PGE₂ ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include appropriate controls (untreated, LPS only, compound only).
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants from each well.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the PGE₂ levels in the treated groups to the LPS-stimulated control to determine the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. A short-chain fatty acid, propionate, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Effect of structural analogues of propionate and butyrate on colon cancer cell growth [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-(4-Methylphenyl)propionic acid
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of (S)-2-(4-Methylphenyl)propionic acid. The content is structured to address common experimental challenges, from reaction optimization to product purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing enantiomerically pure this compound?
A1: The synthesis of chiral 2-arylpropionic acids, often called "profens," typically involves one of several key strategies.[1] These include:
-
Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture, often using enzymes like lipases, leaving the desired enantiomer unreacted (or reacted).[2][3]
-
Asymmetric Hydrogenation: The reduction of a prochiral precursor, such as 2-(4-methylphenyl)acrylic acid, using a chiral catalyst (e.g., Rhodium or Cobalt-based) can produce the (S)-enantiomer with high selectivity.[4][5]
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a subsequent reaction stereoselectively.[6] After the desired stereocenter is set, the auxiliary is removed.
-
Asymmetric Hydrovinylation: A three-step process starting from a vinyl arene can yield the target acid with high enantioselectivity.[7]
Q2: How do I determine the enantiomeric excess (ee) of my product?
A2: The most reliable and widely used method for determining the enantiomeric excess of chiral carboxylic acids is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8][9] Techniques like Supercritical Fluid Chromatography (SFC) are also highly effective.[] It is sometimes necessary to derivatize the carboxylic acid to an ester or amide to achieve better separation on certain chiral columns.[8]
Q3: My synthesis resulted in a racemic mixture. How can I resolve the enantiomers?
A3: If you have synthesized racemic 2-(4-methylphenyl)propionic acid, you can separate the enantiomers through several methods:
-
Preparative Chiral Chromatography (HPLC/SFC): This is a direct method that separates the enantiomers on a larger scale.[][11]
-
Diastereomeric Salt Crystallization: React the racemic acid with a chiral base (e.g., (R)-1-phenylethylamine). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized and isolated. The pure enantiomer of the acid can then be recovered by acidification.
-
Enzymatic Kinetic Resolution: As mentioned in A1, enzymes can be used to selectively esterify one enantiomer, allowing for the separation of the resulting ester from the unreacted acid enantiomer.[12]
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis, focusing on a common approach: lipase-catalyzed kinetic resolution of racemic 2-(4-methylphenyl)propionic acid ethyl ester.
Problem 1: Low or No Conversion to Product
Q: I am attempting an enzymatic resolution, but after the specified reaction time, I see very little of the hydrolyzed (S)-acid. What could be the cause?
A: Low conversion in enzymatic reactions can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Potential Cause 1: Inactive Enzyme
-
Solution: Ensure the lipase is active. Check the expiration date and storage conditions. Run a control reaction with a substrate known to work. The activity of lipases can be highly dependent on pH, temperature, and the presence of co-solvents.[12]
-
-
Potential Cause 2: Unfavorable Reaction Conditions
-
Solution: Optimize the reaction parameters. Lipase activity is sensitive to the environment.
-
pH: The optimal pH for lipases in aqueous media is typically between 6.0 and 8.0. Ensure your buffer system is robust.
-
Temperature: While reactions are often run at room temperature, some lipases have optimal temperatures between 30-50°C.[13] Exceeding the optimal temperature can lead to denaturation.
-
Solvent: In organic media, ensure the solvent is of high purity and anhydrous, as excess water can shift the equilibrium.
-
-
-
Potential Cause 3: Substrate Inhibition
-
Solution: High concentrations of the substrate or the alcohol co-solvent can sometimes inhibit enzyme activity. Try running the reaction at a lower substrate concentration.
-
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Low Enantioselectivity (Low ee%)
Q: My reaction is proceeding, but the enantiomeric excess (ee) of my (S)-acid is much lower than expected. How can I improve it?
A: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee% indicates that the catalyst or enzyme is not differentiating effectively between the two enantiomers.
-
Potential Cause 1: Incorrect Enzyme/Catalyst
-
Solution: The choice of enzyme is critical. Different lipases exhibit varying enantioselectivities for the same substrate. For profen esters, lipases from Candida species are often effective, but screening several options may be necessary.[12] Protein engineering can also be used to improve the enantioselectivity of an existing enzyme.[3]
-
-
Potential Cause 2: Reaction Proceeding Past 50% Conversion
-
Solution: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. As the reaction surpasses 50% conversion, the enzyme will begin to react with the less-favored enantiomer at a higher rate, which dramatically reduces the enantiomeric excess of the remaining substrate and the product.
-
Action: Monitor the reaction over time (e.g., by taking aliquots and analyzing via GC or HPLC) to determine the optimal stopping point that balances yield and ee%.
-
-
Potential Cause 3: Racemization
-
Solution: The chiral center of 2-arylpropionic acids can be susceptible to racemization under harsh conditions (e.g., strong base or high temperatures). Ensure your reaction and workup conditions are mild. The metabolic chiral inversion of profens is a known phenomenon, highlighting the potential for this to occur.[14]
-
Data Presentation: Catalyst Screening for Enantioselectivity
The table below shows hypothetical data from screening different lipases for the kinetic resolution of racemic 2-(4-methylphenyl)propionic acid ethyl ester.
| Lipase Source | Conversion (%) | Product ee% (S)-acid | E-value* |
| Candida antarctica Lipase B | 48 | 98 | >200 |
| Candida rugosa Lipase | 51 | 85 | 25 |
| Pseudomonas cepacia Lipase | 45 | 92 | 70 |
| Porcine Pancreatic Lipase | 30 | 65 | 8 |
*E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity.
This data clearly indicates that Candida antarctica Lipase B provides the highest enantioselectivity for this particular substrate.
Problem 3: Difficulty with Purification and Isolation
Q: I have completed the reaction, but I am struggling to separate my final product, this compound, from the unreacted (R)-ester.
A: Separating a carboxylic acid from an ester is generally straightforward due to their different chemical properties.
-
Solution: Acid-Base Extraction
-
After the reaction, quench and remove the enzyme (if immobilized) or denature and filter it.
-
Dissolve the remaining mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution.[15] The (S)-acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the unreacted (R)-ester remains in the organic layer.
-
Separate the aqueous and organic layers.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3.[15] The (S)-acid will precipitate or can be extracted back into a fresh portion of organic solvent.
-
Dry the final organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified (S)-acid.
-
Purification Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol describes the kinetic resolution of racemic 2-(4-methylphenyl)propionic acid ethyl ester using immobilized Candida antarctica Lipase B (CALB).
-
Setup: To a 100 mL round-bottom flask, add racemic 2-(4-methylphenyl)propionic acid ethyl ester (1.92 g, 10 mmol) and 50 mL of a 0.1 M phosphate buffer solution (pH 7.2).
-
Enzyme Addition: Add immobilized CALB (200 mg) to the flask.
-
Reaction: Stir the suspension vigorously at 35°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (~0.1 mL) every 2 hours. Quench the aliquot with acetonitrile, filter, and analyze by chiral HPLC to determine the conversion and ee of the product.
-
Termination: When the conversion reaches 45-48% (typically 8-12 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and ethanol and reused.
-
Workup: Proceed with the acid-base extraction as described in the purification section above to isolate the this compound.
Protocol 2: Chiral HPLC Analysis
This protocol provides a starting point for analyzing the enantiomeric composition of the reaction mixture. Conditions may need to be optimized.[11][16]
-
Column: Chiralpak® IM or similar immobilized polysaccharide-based column.[11]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (TFA, 0.1%) to improve the peak shape of the carboxylic acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute the sample in the mobile phase.
-
Expected Elution: Typically, the ester enantiomers will elute before the more polar acid enantiomers. The relative retention times of the (R) and (S) enantiomers must be confirmed using authentic racemic and/or enantiopure standards.
References
- 1. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
- 12. Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101104861B - Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis - Google Patents [patents.google.com]
- 14. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. mz-at.de [mz-at.de]
Technical Support Center: Optimizing the Synthesis of (S)-2-(4-Methylphenyl)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(4-Methylphenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce racemic 2-(4-Methylphenyl)propionic acid?
A1: Several methods exist for the synthesis of the racemic mixture. A common approach involves the Friedel-Crafts acylation of toluene, followed by a series of reactions including reduction, halogenation, cyanation, and hydrolysis. Another route starts from p-xylene, proceeding through chlorination, nitrilation, methylation, and finally hydrolysis.[1] A more direct method involves the methylation of an arylacetonitrile derivative.[2]
Q2: How can I resolve the racemic mixture to obtain the desired (S)-enantiomer?
A2: Chiral resolution is a crucial step to isolate the (S)-enantiomer from the racemic mixture. The most prevalent method is diastereomeric salt crystallization.[3] This involves reacting the racemic acid with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by crystallization.[3] After separation, the desired salt is acidified to yield the pure (S)-enantiomer. Another technique is chiral column chromatography.[3]
Q3: What are some key considerations for optimizing the yield of the (S)-enantiomer?
A3: Optimizing the yield of the (S)-enantiomer involves careful consideration of several factors:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is critical for efficient diastereomeric salt formation and separation.
-
Crystallization Conditions: Factors such as solvent, temperature, and cooling rate significantly impact the crystallization process and the purity of the diastereomeric salts.
-
Number of Recrystallizations: Multiple recrystallization steps may be necessary to achieve high enantiomeric purity.
-
Asymmetric Synthesis: To avoid the inherent 50% yield limitation of classical resolution, asymmetric synthesis routes can be employed. These methods directly produce the desired enantiomer in high enantiomeric excess.[3]
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: Yes, side reactions can occur and impact the overall yield and purity. For instance, during the methylation of arylacetonitriles, the formation of dimethylated by-products is a common issue.[2] Careful control of reaction conditions, such as temperature and stoichiometry of reagents, is essential to minimize these side reactions.[2]
Troubleshooting Guides
Issue 1: Low Yield of Racemic 2-(4-Methylphenyl)propionic acid
| Potential Cause | Troubleshooting Step |
| Incomplete reaction in one or more steps. | Monitor reaction progress using techniques like TLC or GC to ensure completion. Adjust reaction time or temperature as needed. |
| Suboptimal reaction conditions. | Review the experimental protocol and ensure all parameters (temperature, pressure, catalyst concentration) are within the recommended range. |
| Poor quality of starting materials or reagents. | Verify the purity of all starting materials and reagents. Use freshly distilled solvents where necessary. |
| Loss of product during workup and purification. | Optimize extraction and purification procedures to minimize product loss. For example, ensure the pH is correctly adjusted during acidification and extraction steps.[4] |
Issue 2: Poor Enantiomeric Purity after Chiral Resolution
| Potential Cause | Troubleshooting Step |
| Inefficient separation of diastereomeric salts. | Experiment with different crystallization solvents and temperature profiles to improve the separation efficiency. |
| Insufficient number of recrystallizations. | Perform additional recrystallization steps until the desired enantiomeric excess is achieved. Monitor purity at each stage using chiral HPLC. |
| Racemization during workup. | Ensure that the conditions for liberating the enantiomer from the diastereomeric salt (e.g., acidification) are mild enough to prevent racemization. |
| Inaccurate measurement of optical rotation. | Calibrate the polarimeter and ensure accurate concentration measurements when determining the specific rotation of the final product. |
Issue 3: Formation of Significant Amounts of By-products
| Potential Cause | Troubleshooting Step |
| Over-methylation leading to dimethylated products. | Carefully control the stoichiometry of the methylating agent. Using a less reactive methylating agent or lower reaction temperatures can also help.[2] |
| Side reactions due to impurities in starting materials. | Purify starting materials before use to remove any reactive impurities. |
| Non-selective reaction conditions. | Investigate the use of more selective catalysts or reaction conditions to favor the formation of the desired product. |
Experimental Protocols
Synthesis of Racemic 2-(4-Methylphenyl)propionic acid via Hydrolysis of 2-(4-Methylphenyl)propionitrile [5]
-
Hydrolysis: Dissolve 2-(4-methylphenyl)propionitrile (0.015 mol, 2.18 g) in 40 mL of 5 N HCl.
-
Reflux: Reflux the mixture for 1 hour.
-
Extraction: After cooling, extract the precipitated product with ethyl acetate (3 x 100 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 2-(4-methylphenyl)propionic acid. A reported yield for this method is 78%.[5]
Chiral Resolution using Diastereomeric Salt Crystallization (General Procedure)
-
Salt Formation: Dissolve the racemic 2-(4-methylphenyl)propionic acid in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine).
-
Crystallization: Allow the diastereomeric salts to crystallize. This may involve slow cooling or evaporation of the solvent.
-
Separation: Filter the less soluble diastereomeric salt crystals from the mother liquor.
-
Recrystallization: Recrystallize the collected salt to improve its diastereomeric purity.
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched 2-(4-methylphenyl)propionic acid.
-
Isolation: Filter, wash, and dry the purified (S)-enantiomer.
Data Presentation
Table 1: Comparison of Synthetic Methods for Racemic 2-(4-Methylphenyl)propionic acid
| Starting Material | Key Reagents | Reported Yield | Reference |
| 2-(4-Methylphenyl)propionitrile | 5 N HCl | 78% | [5] |
| Compound III (from p-xylene) | Sodium hydroxide, Hydrochloric acid | 92% | [4] |
| p-Xylene | Chlorine, Sodium cyanide, Methylating agent, Acid | High Yield (unspecified) | [1] |
Visualizations
Caption: General workflow for the synthesis and chiral resolution of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. 2-(4-Methylphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 2-(4-Methylphenyl)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 2-(4-methylphenyl)propanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of 2-(4-methylphenyl)propanoic acid, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor or no separation of the enantiomers?
A1: Inadequate enantiomeric resolution is a frequent challenge. Several factors could be contributing to this issue:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are commonly used for profens, but the optimal choice is compound-specific.
-
Incorrect Mobile Phase Composition: The type and ratio of organic modifiers (e.g., alcohols, acetonitrile) and the presence and concentration of additives can significantly impact selectivity.
-
Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process. An unsuitable column temperature can lead to a loss of resolution.
-
Incompatible pH of the Mobile Phase: For acidic compounds like 2-(4-methylphenyl)propanoic acid, the pH of the mobile phase influences the ionization state of the analyte, which in turn affects its interaction with the CSP.
Solution Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or other chromatographic issues.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based CSPs can interact with the carboxylic acid group of your analyte, causing tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to mixed-mode interactions, contributing to peak asymmetry.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened, tailing peaks.
-
Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Solutions:
-
Add an Acidic Modifier: Incorporating a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid into the mobile phase can suppress the ionization of silanol groups and the analyte, reducing secondary interactions.
-
Adjust Mobile Phase pH: For acidic compounds, a lower pH (e.g., around 3) often improves peak shape.
-
Reduce Sample Concentration: Try diluting your sample to avoid overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.
Q3: My retention times are shifting between injections. What should I do?
A3: Fluctuating retention times can indicate instability in the chromatographic system.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention.
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of volatile components or degradation.
-
Pump Issues: Problems with the HPLC pump can cause variations in flow rate.
Troubleshooting Steps:
-
Ensure the column is equilibrated for a sufficient time with the mobile phase until a stable baseline is achieved.
-
Use a column oven to maintain a constant and consistent temperature.
-
Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
Check the pump for leaks and ensure it is delivering a consistent flow rate.
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase is most effective for separating 2-(4-methylphenyl)propanoic acid?
A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® series), are generally a good starting point for the chiral separation of profens. Additionally, methods using cyclodextrin-based chiral selectors, either in the stationary phase or as a mobile phase additive with a standard C18 column, have proven successful.[1]
Q2: What is a typical mobile phase for the chiral HPLC separation of this compound?
A2: A common approach for profens on polysaccharide-based CSPs is a normal-phase mobile phase consisting of a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an acidic additive (e.g., 0.1% TFA or acetic acid) to improve peak shape. For cyclodextrin-based separations, a reversed-phase mobile phase of acetonitrile and a phosphate buffer (e.g., pH 3.3) containing a chiral additive like hydroxypropyl-β-cyclodextrin can be effective.[1]
Q3: How can I improve the solubility of 2-(4-methylphenyl)propanoic acid in the mobile phase?
A3: Profens can have poor solubility in mobile phases with a high hydrocarbon content. Increasing the proportion of the alcohol modifier (e.g., isopropanol, ethanol) can improve solubility. For preparative separations where solubility is crucial, using a mobile phase with a high or even pure alcohol content might be possible without significantly compromising selectivity.
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a valuable parameter for optimizing chiral separations. Varying the column temperature can alter the interaction between the enantiomers and the CSP, which can improve resolution. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) during method development.
Experimental Protocols
Protocol 1: Enantioseparation by Countercurrent Chromatography (CCC)
This method has been successfully used for the preparative separation of 2-(4-methylphenyl)propanoic acid enantiomers.
-
Apparatus: High-speed countercurrent chromatograph.
-
Two-Phase Solvent System: A suitable two-phase system is prepared (e.g., n-hexane-ethyl acetate-methanol-water).
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is added to the aqueous phase.
-
Procedure:
-
The CCC coil is filled with the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 800 rpm).
-
The mobile phase is pumped through the column at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, the sample solution (racemic 2-(4-methylphenyl)propanoic acid dissolved in the solvent system) is injected.
-
The effluent is continuously monitored with a UV detector.
-
Fractions are collected and analyzed by chiral HPLC to determine enantiomeric purity.
-
Protocol 2: Enantioseparation by High-Performance Liquid Chromatography (HPLC) with a Chiral Mobile Phase Additive
This analytical method is suitable for determining the enantiomeric composition of 2-(4-methylphenyl)propanoic acid.
-
Column: A standard reversed-phase column, such as a YMC ODS-C18 (150 mm × 4.6 mm, 5 µm), can be used.[1]
-
Mobile Phase: A mixture of acetonitrile and a 0.10 mol/L phosphate buffer at pH 3.3, containing 25 mmol/L of hydroxypropyl-β-cyclodextrin as the chiral additive.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Procedure:
-
Prepare the mobile phase, ensuring the chiral additive is fully dissolved.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Dissolve the sample of 2-(4-methylphenyl)propanoic acid in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the separation and record the chromatogram.
-
Quantitative Data Summary
The following tables summarize quantitative data from a successful enantioseparation of 2-(4-methylphenyl)propanoic acid.
Table 1: Performance of Countercurrent Chromatography Separation
| Parameter | Value |
| Recovery of Enantiomers | 80% - 83% |
| Purity of Enantiomers | 97.0% - 98.0% |
Table 2: Chromatographic Parameters
| Parameter | Method | Value |
| Enantioseparation Factor (α) | Countercurrent Chromatography | 1.31 |
| Peak Resolution (Rs) | HPLC | 2.2 |
Visualizations
Caption: Workflow for preparative enantioseparation by CCC.
Caption: Principle of chiral separation on a CSP.
References
Technical Support Center: (S)-2-(4-Methylphenyl)propionic acid (S-Ibuprofen)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S)-2-(4-Methylphenyl)propionic acid, the pharmacologically active enantiomer of Ibuprofen.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of (S)-Ibuprofen.
Q1: My (S)-Ibuprofen is not dissolving in an aqueous buffer. What should I do?
A1: (S)-Ibuprofen is a lipophilic compound with poor aqueous solubility (less than 1 mg/mL).[1][2] To improve solubility, consider the following troubleshooting steps, starting with the simplest method:
-
pH Adjustment: Ibuprofen is a weak acid with a pKa of approximately 4.4-5.2.[3] Increasing the pH of your aqueous solution above the pKa will deprotonate the carboxylic acid group, forming a more soluble salt. For example, the solubility of Ibuprofen is significantly higher at pH 7.2 compared to pH 4.2.[3]
-
Co-solvents: Adding a water-miscible organic solvent can increase the solubility. Ethanol is a common choice, and you may need to add 10-20% to see a significant improvement.[3] Other suitable organic solvents include methanol, acetone, and dichloromethane.[4]
-
Surfactants: Using a surfactant, such as Tween 80, can help solubilize (S)-Ibuprofen by forming micelles.[3]
-
Complexing Agents: Cyclodextrins can be used to form inclusion complexes with (S)-Ibuprofen, enhancing its apparent solubility.[3]
Q2: My (S)-Ibuprofen precipitated out of solution after initial dissolution. How can I prevent this?
A2: Precipitation can occur due to changes in temperature, pH, or solvent composition.
-
Temperature: Ensure the solution is stored at the temperature at which the solubility was determined. A decrease in temperature can lead to precipitation.
-
pH Stability: If you are working with a buffered solution, ensure the buffer has sufficient capacity to maintain the desired pH, especially if other acidic or basic components are added to the experiment.
-
Supersaturation: Rapidly dissolving a high concentration of (S)-Ibuprofen, for example by using its sodium salt, can lead to a supersaturated and unstable solution that may precipitate over time.[5] The use of polymeric precipitation inhibitors like HPMC or PVP-VA64 can help maintain supersaturation.[5]
Q3: I am observing precipitation when mixing my (S)-Ibuprofen stock solution with other drugs for an experiment. What is happening?
A3: This is likely due to a chemical incompatibility or a change in the solution's properties that reduces the solubility of (S)-Ibuprofen or the other drug.
-
Incompatibility: Ibuprofen has been shown to precipitate when mixed with various other drugs, particularly in intravenous formulations.[6] It is crucial to check for known incompatibilities between (S)-Ibuprofen and other compounds in your experiment.
-
Solvent Effects: If your stock solution of (S)-Ibuprofen is in an organic solvent, adding it to an aqueous solution containing other compounds can cause the (S)-Ibuprofen to precipitate as its solubility decreases in the final mixture.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of (S)-Ibuprofen?
A1: (S)-Ibuprofen is practically insoluble in water, with a solubility of less than 1 mg/mL.[1][2] Its solubility is pH-dependent.
Q2: How does pH affect the solubility of (S)-Ibuprofen?
A2: (S)-Ibuprofen is a carboxylic acid. At a pH below its pKa (around 4.4-5.2), it exists predominantly in its neutral, less soluble form.[3] As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more water-soluble carboxylate anion. The solubility of Ibuprofen is reported to be about 10 times higher at pH 6.2 than at pH 4.2, and 100 times higher at pH 7.2.[3]
Q3: What are some common techniques to enhance the solubility of (S)-Ibuprofen?
A3: Several methods can be employed to increase the solubility of (S)-Ibuprofen:
-
pH Adjustment: Increasing the pH of the solution to form a salt.[3]
-
Co-solvency: Using a mixture of water and a miscible organic solvent like ethanol.[3]
-
Hydrotropy: Using hydrotropic agents like sodium benzoate, which can significantly enhance aqueous solubility.[7]
-
Solid Dispersions: Creating a solid dispersion of (S)-Ibuprofen in a carrier like polyethylene glycol (PEG) or natural mucilage can improve its dissolution rate and solubility.[8][9]
-
Complexation: Using cyclodextrins to form inclusion complexes.[3]
-
Salt Formation: Using a salt form of Ibuprofen, such as ibuprofen lysine or ibuprofen sodium, which are more water-soluble.[4][5]
Q4: Can I use heat to dissolve (S)-Ibuprofen?
A4: While gently warming the solvent can sometimes aid in dissolution, it's important to be aware of the melting point of (S)-Ibuprofen (the racemic mixture melts at 75-78 °C) and its potential for degradation at higher temperatures.[4] Any solution prepared with heat should be cooled to the experimental temperature to check for precipitation.
Quantitative Solubility Data
The following tables summarize the solubility of Ibuprofen in various media.
Table 1: Solubility of Ibuprofen in Different Solvents
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL | [1][2] |
| Ethanol (90%) | 66.18 g/100 mL at 40 °C | [4] |
| Methanol | Freely soluble | [7] |
| Acetone | Very soluble | [4] |
| Dichloromethane | Very soluble | [4] |
Table 2: Effect of pH on Ibuprofen Solubility at 37 °C
| pH | Solubility (mg/cm³) | Reference |
| 1 | 0.038 | [10] |
| 4.5 | 0.084 | [10] |
| 5.5 | 0.685 | [10] |
| 6.8 | 3.37 | [10] |
Table 3: Enhanced Solubility of Ibuprofen with Hydrotropes
| Hydrotropic Agent (Concentration) | Solubility (mg/mL) | Reference |
| None (Distilled Water) | 0.37 | [7] |
| Sodium Benzoate (0.5M) | 2.273 | [7] |
| Sodium Benzoate (1.0M) | 8.745 | [7] |
| Sodium Benzoate (1.5M) | 16.084 | [7] |
| Sodium Benzoate (2.0M) | 30.047 | [7] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
While stirring, slowly add the desired amount of (S)-Ibuprofen powder to the buffer.
-
Monitor the pH of the suspension.
-
Gradually add a base (e.g., 1M NaOH) dropwise to the suspension while continuously stirring and monitoring the pH.
-
Continue adding the base until the (S)-Ibuprofen is fully dissolved and the desired pH is reached and stable.
-
If necessary, adjust the final volume with the buffer.
Protocol 2: Solubilization using a Co-solvent (Ethanol)
-
Measure the required volume of ethanol.
-
Add the desired amount of (S)-Ibuprofen powder to the ethanol and stir until it is completely dissolved.
-
In a separate container, measure the required volume of the aqueous buffer.
-
While stirring the aqueous buffer, slowly add the (S)-Ibuprofen/ethanol solution.
-
Continue stirring until a homogenous solution is obtained. Note: The final concentration of ethanol should be kept as low as possible to avoid affecting the biological system in your experiment.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a suitable carrier (e.g., a natural mucilage) and a solvent in which both the drug and carrier are soluble (e.g., methanol).[8]
-
Dissolve the desired amounts of (S)-Ibuprofen and the carrier in the solvent.
-
Evaporate the solvent under reduced pressure or at a controlled temperature until a solid mass is formed.
-
The resulting solid dispersion can then be ground and sieved to obtain a powder with enhanced dissolution properties.
Visualizations
Caption: Troubleshooting workflow for (S)-Ibuprofen solubility issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. news-medical.net [news-medical.net]
- 3. quora.com [quora.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Combined Use of Crystalline Sodium Salt and Polymeric Precipitation Inhibitors to Improve Pharmacokinetic Profile of Ibuprofen through Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ijcsrr.org [ijcsrr.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing (S)-2-(4-Methylphenyl)propionic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of (S)-2-(4-Methylphenyl)propionic acid, also known as Dexibuprofen.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term storage, it is recommended to keep solid this compound in a tightly closed container in a cool, dry place, protected from light and moisture.[1] Storing at controlled room temperature (between 20°C and 25°C) is generally advised.[2] Exposure to high humidity and temperatures above 40°C should be avoided as it can accelerate degradation.[3]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound include hydrolysis (both acidic and basic conditions), oxidation, and photodegradation.[4][5] Thermal stress can also lead to degradation.[4] Under basic conditions, there is also a risk of racemization to the (R)-enantiomer.
Q3: Is this compound sensitive to light?
A3: Yes, like many non-steroidal anti-inflammatory drugs (NSAIDs), this compound can be sensitive to light.[5][6] Photostability studies should be conducted according to ICH Q1B guidelines to assess the impact of light exposure.[7][8] It is advisable to store the compound in amber-colored vials or in the dark to minimize photodegradation.[9]
Q4: Can I use excipients to stabilize this compound in a solid formulation?
A4: Yes, certain excipients can help stabilize the compound. For solid dosage forms, fillers like microcrystalline cellulose and binders such as starch paste can be used.[10] The choice of excipient should be based on compatibility studies to ensure they do not accelerate degradation.
Q5: How does humidity affect the stability of solid this compound?
A5: High humidity can negatively impact the stability of solid this compound. Moisture can be absorbed by the solid, potentially leading to hydrolysis and changes in physical properties such as crystal structure.[3][11][12] Studies on ibuprofen have shown that high humidity can lead to the formation of an anhydride in the presence of heat.[3] Therefore, storage in a desiccated environment is recommended.
Troubleshooting Guides
Issue 1: Discoloration of the solid compound observed over time.
| Possible Cause | Suggested Action |
| Photodegradation | Store the compound in a light-protected container (e.g., amber vial) and in a dark place. Perform a comparative analysis (e.g., HPLC, UV-Vis) of the discolored sample against a freshly prepared standard to identify any degradation products. |
| Oxidation | Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Ensure the storage container is tightly sealed. |
| Contamination | Review handling procedures to prevent cross-contamination. Use clean spatulas and glassware. If contamination is suspected, purify the compound if possible. |
Issue 2: Appearance of a new peak in the HPLC chromatogram during stability analysis.
| Possible Cause | Suggested Action |
| Degradation Product | Based on the stress conditions applied (heat, light, pH, oxidant), tentatively identify the peak. For example, a peak appearing after exposure to basic conditions could be the (R)-enantiomer due to racemization. Further characterization by LC-MS may be necessary to identify the degradant. |
| Impurity in Solvent/Reagent | Run a blank injection of the mobile phase and sample solvent to rule out contamination from these sources. Use high-purity, HPLC-grade solvents and reagents. |
| Excipient Interaction | If working with a formulation, analyze a placebo blend to see if any peaks from the excipients co-elute with the new peak. |
Issue 3: Change in the physical state of the compound (e.g., clumping, melting).
| Possible Cause | Suggested Action |
| Hygroscopicity/Moisture Absorption | Store the compound in a desiccator or with a desiccant to control humidity. Review the certificate of analysis for information on its hygroscopic nature. |
| Low Melting Point Impurities | The presence of impurities can lower the melting point of the compound. Consider purification of the compound if purity is a concern. The reported melting point of Dexibuprofen is around 50-54°C. |
| Inappropriate Storage Temperature | Ensure the storage temperature is well below the compound's melting point and is consistently maintained. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of Dexibuprofen
| Stress Condition | Reagent/Details | Duration | Temperature | % Degradation (Approximate) |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | 60°C | Significant degradation observed |
| Base Hydrolysis | 0.1 N NaOH | 1 hour | 60°C | Significant degradation observed |
| Oxidation | 35% H₂O₂ | 1 hour | 60°C | Significant degradation observed |
| Thermal Degradation | Dry Heat | - | 60°C | Less degradation compared to hydrolytic and oxidative stress |
| Photodegradation | UV and Cool White Fluorescent Light | As per ICH Q1B | 25°C | Degradation observed |
Note: The exact percentage of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative method for the quantitative analysis of this compound and its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Orthophosphoric acid.
-
Volumetric flasks, pipettes, and syringes.
-
0.45 µm membrane filters.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 55:45 (v/v).[13]
-
Flow Rate: 1.5 mL/min.[13]
-
Detection Wavelength: 214 nm.[13]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Standard Solution:
-
Accurately weigh about 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.[13]
-
Add approximately 25 mL of acetonitrile and sonicate to dissolve.[13]
-
Dilute to the mark with acetonitrile to obtain a stock solution of 1000 µg/mL.[13]
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 40-160 µg/mL).[13]
4. Preparation of Sample Solution:
-
Accurately weigh a sample of this compound and prepare a solution with a theoretical concentration within the calibration range using the mobile phase as the diluent.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.[13]
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples by comparing the peak areas with the calibration curve.
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
1. Acid Hydrolysis:
-
Prepare a solution of the compound in 0.1 N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 1 hour).
-
Cool the solution, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration.
-
Analyze by HPLC.
2. Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 N NaOH.
-
Heat the solution at 60°C for a specified period (e.g., 1 hour).
-
Cool the solution, neutralize it with 0.1 N HCl, and dilute with the mobile phase to the target concentration.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Prepare a solution of the compound in 35% hydrogen peroxide.
-
Keep the solution at 60°C for a specified period (e.g., 1 hour).
-
Dilute with the mobile phase to the target concentration.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Place the solid compound in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.
-
Dissolve the heat-treated sample in the mobile phase to the target concentration.
-
Analyze by HPLC.
5. Photodegradation:
-
Expose the solid compound or a solution of the compound to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8]
-
Prepare a sample solution from the exposed material.
-
Analyze by HPLC, comparing it to a control sample protected from light.
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
References
- 1. Storing your medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 2. Monitoring Commercial Ibuprofen Potency Changes Over 1 Year When Stored in a Household Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Council on Undergraduate Research (CUR) - The Thermal Decomposition of Ibuprofen and Acetaminophen [ncur.secure-platform.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. q1scientific.com [q1scientific.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Photostability | SGS [sgs.com]
- 9. lnct.ac.in [lnct.ac.in]
- 10. WO2009084041A2 - Pharmaceutical compositions of dexibuprofen - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajpaonline.com [ajpaonline.com]
Technical Support Center: Optimizing Crystallization for Propionic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of propionic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is crystallization and why is it a critical step for propionic acid derivatives?
A1: Crystallization is a process where a solid form is produced from a solution, melt, or vapor phase, resulting in a highly ordered and repeating molecular structure known as a crystal lattice.[1][2] For active pharmaceutical ingredients (APIs) like propionic acid derivatives, this process is essential for purification, controlling physicochemical properties, and ensuring the correct crystalline form is achieved.[1] The properties of the final solid-state, such as crystal size, shape, and internal structure, significantly influence the drug's performance, including its stability, solubility, and bioavailability.[2]
Q2: What is "supersaturation" and how does it influence crystallization?
A2: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would at equilibrium under the given conditions.[3] It is the fundamental driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[3] Controlling the level of supersaturation is key to achieving the desired crystal size distribution and form (polymorph).[3] Generally, at low supersaturation, crystal growth dominates over nucleation, leading to larger crystals.[3] Conversely, at high supersaturation, nucleation is the dominant process, which typically results in a larger number of smaller crystals.[3]
Q3: What are the most common methods for inducing crystallization for small organic molecules?
A3: The primary methods for crystallizing small organic molecules like propionic acid derivatives are based on reducing the solubility of the compound in a solution to create supersaturation.[4] Common techniques include:
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.[3][5]
-
Antisolvent Crystallization: An "antisolvent," a solvent in which the compound is poorly soluble but that is miscible with the primary solvent, is added to the solution.[6][7] This reduces the overall solubility of the solute, inducing crystallization.[7] This method is particularly useful for heat-sensitive materials.[4]
-
Slow Evaporation: The solvent is allowed to evaporate slowly from the solution over a period of hours to weeks.[5] This gradually increases the concentration of the compound, leading to supersaturation and crystal formation.[5]
-
Vapor Diffusion: A vial containing the dissolved compound is placed inside a larger sealed container with a more volatile antisolvent.[5][8] The vapor from the antisolvent slowly diffuses into the compound's solution, reducing its solubility and causing crystals to form.[5][8] This technique is well-suited for small, milligram-scale crystallizations.[8][9]
Q4: What is polymorphism and why is it a significant concern in drug development?
A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[1][10] These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][10] Uncontrolled polymorphic transitions during manufacturing can lead to changes in the drug's efficacy and safety.[1] Therefore, identifying and consistently producing the desired, most stable polymorph is a critical aspect of pharmaceutical development.[1][11]
Q5: How should I select an appropriate solvent for crystallizing a propionic acid derivative?
A5: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12][13] A general principle is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[12] Propionic acid and its derivatives, being organic acids, are generally soluble in polar solvents like water, ethanol, and ether.[14] An appropriate solvent should also be unreactive with the compound, relatively inexpensive, non-toxic, and have a boiling point low enough to be easily removed from the final crystals.[13] Often, a mixture of two miscible solvents (a "good" solvent and a "poor" solvent or antisolvent) provides the best results.[12]
Troubleshooting Guide
Q1: I've followed the protocol, but no crystals are forming. What should I do?
A1: The absence of crystals is typically due to insufficient supersaturation.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration. Then, allow it to cool again.[15] If the mother liquor (the remaining solution after an attempted crystallization) is suspected to contain a significant amount of the product, you can test this by dipping a glass rod in it and letting it dry; a large residue indicates a high concentration of the compound remains in solution.[15]
-
-
Possible Cause: The solution is clear, and nucleation has not initiated.
-
Possible Cause: The cooling process is too rapid.
-
Solution: Ensure the solution is cooling slowly and is undisturbed. Rapid cooling can sometimes inhibit the formation of stable nuclei.[16]
-
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid instead of a solid.[17] This often happens when a solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system.[17]
-
Solution 1: Adjust Solvent Volume. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (1-2 mL). This will keep the compound soluble for longer as it cools, allowing it to reach a lower temperature before becoming supersaturated, thus promoting crystallization over oiling out.[15]
-
Solution 2: Lower Saturation Temperature. Use a larger volume of solvent to ensure the solution becomes saturated at a lower temperature.
-
Solution 3: Change Solvent System. Select a solvent with a lower boiling point or a different polarity to alter the solubility curve of the compound.
Q3: The crystal yield is very low. How can I improve it?
A3: A low yield often indicates that a significant amount of the compound remained dissolved in the mother liquor.[15]
-
Solution 1: Optimize Solvent Volume. You may have used too much solvent. While avoiding oiling out is important, an excessive amount of solvent will reduce the overall yield.[15] Careful optimization is required.
-
Solution 2: Increase Cooling Time/Lower Temperature. Ensure the solution has been cooled for a sufficient amount of time, perhaps in an ice bath (if appropriate for the solvent), to maximize the amount of product that crystallizes out of the solution.
-
Solution 3: Evaporate the Mother Liquor. If you have already filtered your crystals, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
Q4: The crystals are very small, needle-like, or have formed a powder. How can I get larger, better-quality crystals?
A4: The formation of very small crystals or powders is usually a sign of very high supersaturation, which leads to rapid nucleation rather than slow, ordered growth.[3]
-
Solution 1: Slow Down the Process. The key to growing larger crystals is to decrease the rate at which supersaturation is achieved.[16]
-
For cooling crystallization , slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
For antisolvent crystallization , add the antisolvent much more slowly, perhaps dropwise, with efficient stirring to avoid localized areas of high supersaturation.[18]
-
-
Solution 2: Reduce the Level of Supersaturation. Start with a slightly more dilute solution (by adding a little extra solvent) to ensure that crystallization begins at a lower level of supersaturation.[15]
Q5: My final product is not pure. What are the likely causes?
A5: Impurities in the final product can arise from several sources.
-
Possible Cause: Impurities were trapped (occluded) within the crystal lattice during rapid crystal growth.
-
Solution: Slow down the rate of crystallization as described above. Slower growth allows for the selective incorporation of the correct molecules into the crystal lattice, excluding impurities.[16]
-
-
Possible Cause: The surface of the crystals is coated with impure mother liquor.
-
Solution: Ensure the crystals are washed with a small amount of ice-cold, fresh solvent after filtration. The solvent should be cold to minimize dissolving the desired product.
-
-
Possible Cause: The impurity co-crystallized with the product.
-
Solution: This is a more complex issue. A different solvent system may be required to alter the relative solubilities of the product and the impurity. Alternatively, an upstream purification step (e.g., chromatography) may be necessary before crystallization.
-
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for compounds that can hydrogen bond.[13] High boiling point can be a drawback.[13] |
| Ethanol | 78 | High | Good general-purpose polar solvent.[13] |
| Methanol | 65 | High | Dissolves compounds of higher polarity than other alcohols.[12] |
| Ethyl Acetate | 77 | Medium | Excellent solvent with a moderate boiling point.[12] Good choice for many organic complexes.[9] |
| Acetone | 56 | Medium | Excellent solvent, but its low boiling point can be a drawback for achieving a large solubility difference.[12][13] |
| Toluene | 111 | Low | Good for non-polar compounds; high boiling point can lead to oiling out.[13] |
| Hexanes | 69 | Very Low | Used for very non-polar compounds, often in a mixed solvent system.[13] |
Table 2: Effect of Key Process Parameters on Crystal Attributes
| Parameter | Change | Effect on Crystal Size | Effect on Purity |
| Cooling Rate | Decrease | Increase | Increase |
| Increase | Decrease | Decrease | |
| Antisolvent Addition Rate | Decrease | Increase | Increase |
| Increase | Decrease | Decrease | |
| Stirring / Agitation | Increase | Decrease (due to secondary nucleation) | Can increase or decrease depending on the system |
| Supersaturation Level | Decrease | Increase | Increase |
| Increase | Decrease | Decrease | |
| Impurity Concentration | Decrease | Increase | Increase |
| Increase | Decrease (can inhibit growth) | Decrease |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: Place the crude propionic acid derivative into an Erlenmeyer flask. Add a minimum amount of a suitable solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until all the solid dissolves completely. If solid remains, add very small increments of solvent until a clear solution is obtained at the boiling point.
-
Cooling (Growth Phase): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[16]
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Antisolvent Crystallization
-
Dissolution: Dissolve the crude propionic acid derivative in a minimum amount of a "good" solvent in which it is readily soluble.
-
Antisolvent Addition: While stirring the solution at a constant temperature (usually room temperature), slowly add a miscible "antisolvent" in which the compound is insoluble.[6] Add the antisolvent dropwise until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.
-
Growth Phase: Stop adding the antisolvent and allow the mixture to stir for a period (e.g., 30-60 minutes) to allow the crystals to grow.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the cold solvent/antisolvent mixture for washing if necessary.
Protocol 3: Vapor Diffusion Crystallization
-
Preparation: Dissolve the compound in a small amount of a suitable solvent (e.g., THF, dichloromethane) in a small, open vial.[8]
-
Setup: Place this inner vial inside a larger, sealable jar or beaker that contains a layer of a volatile antisolvent (e.g., pentane, diethyl ether).[8] The solvent in the inner vial should be less volatile than the antisolvent in the outer jar.[8]
-
Equilibration: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature.
-
Crystal Growth: Over time, the antisolvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of the compound and causing crystals to form.[5][8] This process can take several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Visualizations
Caption: General workflow for crystallization optimization.
Caption: Decision tree for troubleshooting crystallization.
Caption: Relationship between supersaturation and crystal characteristics.
References
- 1. syrris.com [syrris.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. mt.com [mt.com]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. web.mit.edu [web.mit.edu]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 9. unifr.ch [unifr.ch]
- 10. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Common side reactions in the synthesis of aryl propionic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aryl propionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common side reactions and impurities encountered during the synthesis of aryl propionic acids like Ibuprofen, Naproxen, and Ketoprofen.
Isomeric Impurities in Friedel-Crafts Acylation
Question: During the Friedel-Crafts acylation of an aryl starting material (e.g., isobutylbenzene for Ibuprofen synthesis), I am observing the formation of significant amounts of undesired regioisomers. How can I improve the regioselectivity of this reaction?
Answer:
The formation of regioisomers is a common challenge in Friedel-Crafts acylation, arising from competing electrophilic substitution at different positions on the aromatic ring. The directing effect of the substituent already present on the aryl ring and the reaction conditions play a crucial role. For instance, in the synthesis of Ibuprofen, acylation of isobutylbenzene should ideally occur at the para-position. However, ortho-acylation can also occur.
Troubleshooting Guide:
-
Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst significantly influence regioselectivity. While aluminum chloride (AlCl₃) is a common choice, its high reactivity can sometimes lead to lower selectivity.[1]
-
Recommendation: Consider using milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[2] Experiment with varying the stoichiometric ratio of the Lewis acid. Using a stoichiometric amount is common, but in some cases, catalytic amounts of a stronger Lewis acid or a stoichiometric amount of a weaker one can offer better control.
-
-
Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature. Higher temperatures can lead to increased formation of side products, including regioisomers.
-
Recommendation: Perform the reaction at lower temperatures. Start with 0°C or even -10°C and slowly warm the reaction mixture only if the reaction is sluggish. Precise temperature control is crucial to inhibit side reactions.[3]
-
-
Solvent: The choice of solvent can affect the solubility of the intermediates and the activity of the catalyst.
-
Recommendation: Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used. However, due to toxicity, greener alternatives are often sought. Dichloromethane or 1,2-dichloroethane are common choices. The polarity of the solvent can influence the distribution of isomers.
-
Logical Relationship for Troubleshooting Isomer Formation:
Caption: Troubleshooting workflow for minimizing regioisomer formation.
Impurities from Starting Materials and Reagents
Question: My final product is contaminated with impurities that seem to be related to the starting materials or reagents, such as 4'-isobutylacetophenone in Ibuprofen synthesis. How can I minimize these?
Answer:
Impurities from starting materials and reagents can be carried through the synthetic sequence or be formed from incomplete reactions. For example, 4'-isobutylacetophenone is a common impurity in Ibuprofen synthesis, often resulting from the incomplete conversion of the ketone intermediate.[4]
Troubleshooting Guide:
-
Purity of Starting Materials: The quality of your starting materials is paramount.
-
Recommendation: Ensure all starting materials and reagents are of high purity. If necessary, purify them before use by distillation, recrystallization, or chromatography.
-
-
Reaction Monitoring and Completion: Incomplete reactions are a major source of impurities.
-
Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Ensure the reaction goes to completion before proceeding with the work-up.
-
-
Purification of Intermediates: Purifying intermediates can prevent carrying impurities forward.
-
Recommendation: If an intermediate is stable, consider purifying it before moving to the next step. This can be more effective than trying to remove multiple impurities from the final product.
-
Quantitative Data on Ibuprofen Impurities:
| Impurity Name | Typical Source | USP Limit |
| Ibuprofen Related Compound C (4'-Isobutylacetophenone) | Incomplete reduction of the ketone intermediate.[5] | ≤ 0.1% |
| 3-(4'-isobutylphenyl)propionic acid | Isomer formed during synthesis.[5] | - |
| 1-(4'-isobutylethylbenzene | Byproduct from Friedel-Crafts reaction.[5] | - |
Racemization of Chiral Centers
Question: I am working on the synthesis of an enantiomerically pure aryl propionic acid (e.g., (S)-Ibuprofen), but I am observing racemization. What are the common causes and how can I prevent it?
Answer:
Aryl propionic acids possess a chiral center at the alpha-position to the carboxylic acid. This center is prone to racemization, especially under harsh acidic or basic conditions, or at elevated temperatures. The enol or enolate form of the carboxylic acid is achiral, and its formation can lead to loss of stereochemical integrity.[6]
Troubleshooting Guide:
-
pH Control: Both strong acids and strong bases can catalyze enolization and subsequent racemization.
-
Recommendation: Maintain a pH as close to neutral as possible during work-up and purification steps. If pH adjustment is necessary, use buffered solutions and avoid prolonged exposure to extreme pH.
-
-
Temperature Control: Higher temperatures can accelerate the rate of racemization.
-
Recommendation: Perform all synthetic and purification steps at the lowest practical temperature.
-
-
Chiral Resolution Method: The method of chiral resolution can also be a source of racemization if not optimized. Diastereomeric salt crystallization is a common method.[5]
-
Recommendation: Carefully select the resolving agent and crystallization solvent. Monitor the temperature profile during crystallization and isolation. Kinetic resolutions using enzymes can also be an effective way to obtain one enantiomer with high purity.[6]
-
Workflow for Preventing Racemization during Chiral Resolution:
Caption: Key control points to prevent racemization during chiral resolution.
Decarboxylation Side Reaction
Question: I am observing the formation of a byproduct that appears to be the decarboxylated version of my aryl propionic acid. What conditions favor this side reaction and how can I avoid it?
Answer:
Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, can occur under certain conditions, particularly at high temperatures or in the presence of certain catalysts. For 2-arylpropionic acids, this side reaction can be promoted by photochemical conditions.[7]
Troubleshooting Guide:
-
Temperature Control: High temperatures can provide the energy needed for decarboxylation.
-
Recommendation: Avoid excessive heating during reaction and purification steps. Use the lowest effective temperature for distillations or drying.
-
-
Light Exposure: Photosensitivity and subsequent decarboxylation is a known issue for 2-arylpropionic acids.[7]
-
Recommendation: Protect reaction mixtures and isolated products from direct light, especially UV light. Use amber glassware or cover reaction vessels with aluminum foil.
-
-
Catalyst Choice: Certain metal catalysts can promote decarboxylation.
-
Recommendation: If using metal-catalyzed steps, screen different catalysts and ligands to find a system that minimizes decarboxylation.
-
Experimental Protocols
Protocol 1: Minimized Isomer Synthesis of 4'-Isobutylacetophenone (Ibuprofen Intermediate)
This protocol aims to improve the regioselectivity of the Friedel-Crafts acylation of isobutylbenzene.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 eq) to the suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Addition of Arene: After the addition is complete, slowly add isobutylbenzene (1.0 eq) dropwise over 1 hour, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by GC or TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 4'-isobutylacetophenone with a high para-isomer ratio.
Protocol 2: Chiral Resolution of Racemic Ibuprofen via Diastereomeric Salt Crystallization
This protocol describes a general procedure for the resolution of racemic Ibuprofen using (S)-(-)-α-methylbenzylamine.
-
Salt Formation: Dissolve racemic Ibuprofen (1.0 eq) in a suitable solvent (e.g., a mixture of methanol and water). Add (S)-(-)-α-methylbenzylamine (0.5 eq) to the solution.
-
Crystallization: Heat the solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt ((S)-Ibuprofen-(S)-amine).
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Extraction: Extract the liberated (S)-Ibuprofen with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain enantiomerically enriched (S)-Ibuprofen. The enantiomeric excess can be determined by chiral HPLC.
Mandatory Visualizations
Signaling Pathway: Mechanism of Friedel-Crafts Acylation and Isomer Formation
Caption: Mechanism of Friedel-Crafts acylation leading to isomer formation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Enhancing Enantiomer Resolution in HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution of enantiomers in their HPLC analyses.
Troubleshooting Guide
This section addresses specific issues that may arise during chiral separations, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor or No Resolution of Enantiomers
Q: My chromatogram shows a single peak or two co-eluting peaks for my enantiomers. How can I improve the separation?
A: Achieving baseline separation is the primary goal of chiral chromatography. If you are experiencing poor or no resolution, consider the following factors, starting with the most influential: the chiral stationary phase (CSP) and the mobile phase composition.[1][2]
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical step in chiral method development.[3] Not all CSPs work for all compounds.
-
Suboptimal Mobile Phase Composition: The mobile phase plays a dynamic role in the separation by interacting with both the analyte and the CSP.[5]
-
Solution:
-
Normal-Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution.[5]
-
Reversed-Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).
-
Polar Organic Mode: This mode can sometimes provide better selectivity when normal or reversed-phase modes fail.[1]
-
-
-
Incorrect Mobile Phase Additives: For acidic or basic analytes, additives are often necessary to improve peak shape and resolution.
-
Solution:
-
For acidic compounds: Add a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[6]
-
For basic compounds: Add a basic modifier such as diethylamine (DEA) or triethylamine (TEA).[6] The concentration of these additives can be optimized.[1]
-
-
-
Temperature Effects: Temperature can alter the thermodynamics of the chiral recognition process.[7]
-
Inadequate Flow Rate: Most chiral stationary phases exhibit high resistance to mass transfer, meaning that lower flow rates can lead to better efficiency and resolution.
-
Solution: Reduce the flow rate. For analytical columns (4.6 mm I.D.), flow rates as low as 0.2-0.5 mL/min can significantly improve resolution for difficult separations.[8]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My enantiomeric peaks are showing significant tailing or fronting. What can I do to improve the peak shape?
A: Poor peak shape can compromise resolution and the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the sample solvent.
Potential Causes & Solutions:
-
Secondary Interactions (for ionizable compounds): Acidic or basic analytes can interact with residual silanols on the silica support, leading to peak tailing.[6]
-
Column Overload: Injecting too much sample can lead to peak fronting or broadening.
-
Solution: Reduce the injection volume or the sample concentration.[9]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10]
-
Column Contamination or Degradation: Over time, columns can become contaminated, leading to a loss of performance and poor peak shape.[11]
Issue 3: Inconsistent or Drifting Retention Times
Q: The retention times for my enantiomers are not reproducible between injections or are drifting over time. What is the cause?
A: Stable retention times are crucial for reliable identification and quantification. Drifting retention times often point to issues with the HPLC system or column equilibration.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: Chiral stationary phases, particularly those used with mobile phase additives, may require longer equilibration times.[8]
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. Flushing with at least 10-20 column volumes is a good starting point, but some CSPs may require longer.[8]
-
-
Mobile Phase Instability or Inconsistent Preparation: Changes in the mobile phase composition, even minor ones, can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate and consistent measurements of all components. Degas the mobile phase properly to prevent bubble formation.[9]
-
-
Temperature Fluctuations: Variations in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[8]
-
-
Leaks in the HPLC System: Leaks in the pump, injector, or fittings can cause pressure fluctuations and lead to erratic retention times.
-
Solution: Regularly inspect the system for leaks. A common sign of a leak is salt buildup around fittings when using buffered mobile phases.
-
Experimental Protocols
General Protocol for Chiral Method Development Screening
This protocol outlines a systematic approach to finding a suitable separation method for a new chiral compound.
-
Column Selection: Choose a set of 2-4 chiral columns with different stationary phases (e.g., one cellulose-based, one amylose-based, one macrocyclic glycopeptide-based).[3]
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: Hexane/Ethanol (90:10, v/v)
-
If the analyte is acidic or basic, add 0.1% TFA or 0.1% DEA, respectively, to each mobile phase.
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase D: Methanol/Water (50:50, v/v)
-
For LC-MS compatibility, use volatile buffers like ammonium acetate or ammonium formate.
-
-
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.
-
Temperature: 25 °C.
-
Detection: UV, at the lambda max of the analyte.
-
Injection Volume: 5-10 µL.
-
-
Evaluation: Inject the racemic standard onto each column with each mobile phase. Evaluate the resulting chromatograms for any signs of separation.
-
Optimization: Select the column/mobile phase combination that shows the most promising separation (even if it's not baseline resolved) and proceed to optimize by adjusting the mobile phase composition, flow rate, and temperature as described in the troubleshooting section.
Quantitative Data Summary
The following tables summarize typical ranges for key chromatographic parameters in chiral separations.
Table 1: Influence of Flow Rate on Resolution
| Flow Rate (mL/min) | Typical Resolution (Rs) | Efficiency (N) | Analysis Time |
| 1.5 - 2.5 | Lower | Lower | Shorter |
| 0.5 - 1.0 | Moderate | Moderate | Moderate |
| 0.15 - 0.5 | Higher | Higher | Longer |
| Data is generalized from principles discussed in sources.[6] |
Table 2: Influence of Temperature on Chiral Separation
| Temperature | Selectivity (α) | Resolution (Rs) | Peak Shape |
| Lower (e.g., 5-15 °C) | Often Increases | Often Increases | May broaden |
| Ambient (e.g., 25 °C) | Baseline | Baseline | Good |
| Higher (e.g., 40-50 °C) | Can Increase or Decrease | Can Increase or Decrease | Often Improves |
| The effect of temperature is compound-dependent.[1][6][7][13] |
Visualizations
Caption: Troubleshooting workflow for poor enantiomer resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pharmaguidelines.co.uk [pharmaguidelines.co.uk]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
- 12. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 13. researchgate.net [researchgate.net]
Reducing impurities in the final product of (S)-2-(4-Methylphenyl)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing impurities in the final product of (S)-2-(4-Methylphenyl)propionic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Enantiomeric Excess (ee) of the Final Product
-
Question: My final product shows a low enantiomeric excess of the desired (S)-enantiomer. What are the potential causes and how can I improve it?
-
Answer: Low enantiomeric excess is a common issue in asymmetric synthesis and resolution processes. The primary causes can be incomplete resolution, racemization during the reaction or workup, or inaccurate measurement of the enantiomeric excess.
Troubleshooting Steps:
-
Optimize Chiral Resolution:
-
Choice of Resolving Agent: Ensure the resolving agent is of high optical purity. Experiment with different chiral resolving agents (e.g., chiral amines like (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form diastereomeric salts. The choice of solvent for the crystallization of these salts is crucial for efficient separation.
-
Crystallization Conditions: Control the cooling rate and temperature during crystallization. A slow cooling rate generally leads to better crystal formation and higher diastereomeric purity. Multiple recrystallization steps may be necessary to achieve the desired enantiomeric excess.
-
-
Prevent Racemization:
-
Temperature Control: Avoid high temperatures during reaction and purification steps, as this can promote racemization of the chiral center.
-
pH Control: Maintain a neutral or slightly acidic pH during workup and extraction. Strongly basic or acidic conditions can lead to racemization.
-
-
Accurate ee Determination:
-
Analytical Method: Use a validated chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to accurately determine the enantiomeric excess.[1] Ensure proper separation of the enantiomers on the chiral column.
-
Reference Standards: Use certified reference standards for both (S)- and (R)-enantiomers to confirm peak identification and quantification.
-
-
Issue 2: Presence of Process-Related Impurities
-
Question: My final product is contaminated with unreacted starting materials or by-products from the synthesis. How can I minimize these impurities?
-
Answer: The presence of process-related impurities is often due to incomplete reactions or side reactions. Optimizing the reaction conditions and employing effective purification strategies are key to minimizing these impurities.
Troubleshooting Steps:
-
Reaction Optimization:
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of one reactant may be used to drive the reaction to completion, but this may necessitate its removal in a subsequent step.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. Avoid excessively high temperatures that can lead to the formation of degradation products.
-
-
Purification:
-
Crystallization: Recrystallization from a suitable solvent is a highly effective method for removing many process-related impurities.[2] The choice of solvent is critical; the desired compound should be sparingly soluble at low temperatures and highly soluble at high temperatures, while the impurities should remain soluble at low temperatures.
-
Column Chromatography: For impurities that are difficult to remove by crystallization, column chromatography on silica gel can be an effective purification method. A suitable solvent system (eluent) needs to be developed to achieve good separation.
-
Acid-Base Extraction: As a carboxylic acid, this compound can be purified by acid-base extraction. Dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution) will transfer the desired acid to the aqueous phase, leaving non-acidic impurities in the organic phase. The acid can then be recovered by acidifying the aqueous phase and extracting with an organic solvent.
-
-
Issue 3: Residual Solvents in the Final Product
-
Question: My final product contains residual solvents. How can I effectively remove them?
-
Answer: Residual solvents are organic volatile chemicals used during the manufacturing process.[3] Their removal is crucial as they are considered impurities and can have toxic effects.[3]
Troubleshooting Steps:
-
Drying:
-
Vacuum Oven: Drying the final product in a vacuum oven at a slightly elevated temperature (ensure the temperature is below the melting point of the compound and does not cause degradation) is the most common and effective method.
-
High Vacuum: Applying a high vacuum will facilitate the removal of even high-boiling point solvents.
-
-
Solvent Selection:
-
Whenever possible, use solvents with lower boiling points that are easier to remove.
-
Avoid using solvents known for their toxicity in the final steps of the synthesis.[3]
-
-
Lyophilization (Freeze-Drying):
-
For heat-sensitive compounds, lyophilization can be an alternative to oven drying for removing certain solvents.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common types of impurities found in this compound?
-
A1: Common impurities can be broadly categorized as:
-
Organic Impurities: These include starting materials, intermediates, by-products, and degradation products.[3] For profens, these can include isomers and related carboxylic acids.[4]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals.[3][4]
-
Residual Solvents: Solvents used in the synthesis or purification process that are not completely removed.[3][4]
-
Enantiomeric Impurity: The undesired (R)-enantiomer.
-
-
-
Q2: How can I improve the overall purity of my final product?
-
A2: A combination of optimizing the synthesis and employing rigorous purification techniques is essential. A purity of over 99% can often be achieved through recrystallization with a suitable solvent like n-hexane.[2] For instance, one method reports obtaining the product with 95% purity after initial workup, which was improved to 99.1% after recrystallization from n-hexane.[2]
-
-
Q3: What analytical techniques are recommended for purity assessment?
-
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing chemical purity and is often used to achieve baseline separation of isomers.[5] Chiral HPLC is specifically used for determining the enantiomeric excess. Gas Chromatography (GC) can also be used, particularly for analyzing residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity assessment.
-
Quantitative Data on Purification
The following table summarizes the impact of purification methods on the purity of 2-arylpropionic acids, based on literature data.
| Product | Initial Purity | Purification Method | Final Purity | Reference |
| 2-(4-Methylphenyl)propanoic acid | Not specified | Hydrolysis and Crystallization | 98% | [6] |
| 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid | 95% | Recrystallization (n-hexane) | 99.1% | [2] |
| 2-[(4-bromomethyl)phenyl]propionic acid | Not specified | Recrystallization (dichloroethane) | 99.1% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methylphenyl)propanoic acid
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add the starting material (e.g., a nitrile precursor like 2-(4-methylphenyl)propionitrile).
-
Hydrolysis: Add a solution of sodium hydroxide (e.g., 3 mol/L).[6]
-
Reflux: Heat the mixture to reflux (100-105 °C) and maintain for 8-10 hours.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify with hydrochloric acid to a pH of 2.0-3.0.[6]
-
Extract the product with an organic solvent like toluene.
-
Wash the organic phase with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
Add n-hexane to the crude product to induce crystallization.[6]
-
Filter the solid product and wash with cold n-hexane.
-
Dry the purified product under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid - Google Patents [patents.google.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Methylphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for (S)-2-(4-Methylphenyl)propionic Acid
This guide provides a detailed comparison of validated analytical methods for the quantitative determination and enantiomeric separation of (S)-2-(4-Methylphenyl)propionic acid, a member of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). The accurate determination of the (S)-enantiomer is critical, as enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles. The methods presented here are based on established techniques for similar 2-arylpropionic acid derivatives and are validated according to International Council for Harmonisation (ICH) guidelines.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of two common, validated analytical techniques for the chiral separation of profens: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Gas Chromatography (GC) following diastereomeric derivatization.
| Parameter | Method 1: Chiral HPLC | Method 2: GC-MS with Derivatization | ICH Guideline Reference |
| Specificity | High; baseline resolution of enantiomers achieved. | Excellent; separation of diastereomers and mass spectrometric detection provide high specificity. | Q2(R2) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Q2(R2) |
| Range | Typically 0.1 - 150 µg/mL | Typically 0.1 - 100 ng/mL | Q2(R1) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Q2(R2) |
| Precision (%RSD) | < 2.0% | < 15.0% (at lower limits) | Q2(R1) |
| Limit of Quantitation (LOQ) | ~0.50 µg/mL | ~0.2 - 3.3 ng/L | Q2(R1) |
| Analysis Time | ~10 - 35 minutes | ~20 - 40 minutes (including derivatization) | N/A |
| Primary Advantage | Direct separation without derivatization. | High sensitivity and selectivity, especially with MS detection. | N/A |
| Primary Disadvantage | High cost of chiral columns. | Requires extra sample preparation step (derivatization). | N/A |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are representative of validated methods for profen analysis.
This method describes a direct enantiomeric separation using a chiral stationary phase (CSP), which simplifies sample preparation. Polysaccharide-based CSPs are commonly effective for separating profen enantiomers.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol (IPA), and trifluoroacetic acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v). The ratio can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 228 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a target concentration within the validated range (e.g., 1.0 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Procedure (as per ICH Q2(R2)):
-
Specificity: Demonstrate baseline resolution (>1.5) between the (S)- and (R)-enantiomers and from any impurities.
-
Linearity: Prepare a series of at least five concentrations across the desired range. Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-assay): Analyze at least six replicate samples at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on different days with different analysts or equipment. Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
LOQ/LOD: Determine the lowest concentration that can be quantified and detected with acceptable precision and accuracy, often calculated based on the signal-to-noise ratio (10:1 for LOQ, 3:1 for LOD).
This indirect method involves converting the enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated on a standard achiral GC column.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
2. Derivatization Protocol:
-
Reagent: (R)-1-Phenylethylamine ((R)-1-PEA) or a similar chiral amine.
-
Procedure:
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add a solution of a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide) and (R)-1-PEA in an aprotic solvent (e.g., dichloromethane).
-
Allow the reaction to proceed at room temperature to form amide diastereomers.
-
Quench the reaction and perform a liquid-liquid or solid-phase extraction to purify the diastereomeric products.
-
Reconstitute the final extract in a suitable solvent (e.g., hexane) for GC injection.
-
3. Chromatographic Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Detector: Mass Spectrometer in Scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
4. Validation Procedure (as per ICH Q2(R2)):
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ/LOD) are assessed similarly to the HPLC method, but the analysis is performed on the derivatized diastereomers. It is crucial to ensure the derivatization reaction is complete and does not cause racemization.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of this compound.
Caption: Analytical method validation workflow.
Caption: Chiral separation strategies for profens.
Comparing the bioactivity of (S)- and (R)-enantiomers of 2-(4-Methylphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The anti-inflammatory, analgesic, and antipyretic effects of 2-arylpropionic acids are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. It is a widely recognized principle in pharmacology that the (S)-enantiomer of these compounds is the potent inhibitor of COX enzymes, while the (R)-enantiomer exhibits significantly lower or negligible activity. This enantioselective bioactivity is a critical consideration in drug design and development, as the administration of a single, active enantiomer can offer a better therapeutic index and reduce metabolic load compared to a racemic mixture.
Comparative Bioactivity Data
Although specific IC50 values for the (S)- and (R)-enantiomers of 2-(4-Methylphenyl)propionic acid are not available, the data for the structurally similar and extensively studied compound, ibuprofen (2-(4-isobutylphenyl)propionic acid), provides a strong basis for comparison.
| Enantiomer | Target | IC50 (µM) | Potency | Reference |
| (S)-Ibuprofen | COX-1 | 12 | Potent | [1] |
| COX-2 | 80 | Potent | [1] | |
| (R)-Ibuprofen | COX-2 | Almost inactive | Very Low | [2] |
Note: The IC50 values for ibuprofen are presented as a representative example of the enantioselective inhibition of COX enzymes by 2-arylpropionic acids.
Mechanism of Action: Inhibition of the Prostaglandin Biosynthesis Pathway
The primary mechanism of action for 2-arylpropionic acids involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever. The (S)-enantiomer of 2-(4-Methylphenyl)propionic acid is expected to be the active inhibitor of this pathway.
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of the (S)-enantiomer.
Experimental Protocols
The determination of the inhibitory activity of the (S)- and (R)-enantiomers of 2-(4-Methylphenyl)propionic acid on COX-1 and COX-2 can be performed using established in vitro assays.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2
-
Arachidonic acid (substrate)
-
(S)- and (R)-enantiomers of 2-(4-Methylphenyl)propionic acid
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection system (e.g., ELISA for PGE2, oxygen consumption electrode, or fluorescence-based probe)
Procedure:
-
Pre-incubate the COX enzyme with various concentrations of the test enantiomer (or vehicle control) in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
Terminate the reaction.
-
Quantify the amount of prostaglandin produced.
-
Calculate the percentage of inhibition for each concentration of the enantiomer.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: General workflow for a COX inhibition assay.
Conclusion
The bioactivity of 2-(4-Methylphenyl)propionic acid is highly enantioselective, with the (S)-enantiomer being the primary contributor to its anti-inflammatory effects through the inhibition of COX enzymes. The (R)-enantiomer is considered to be significantly less active. This knowledge is crucial for the development of more effective and safer anti-inflammatory drugs. Future research should focus on obtaining specific quantitative bioactivity data for the enantiomers of 2-(4-Methylphenyl)propionic acid to confirm the expected activity profile based on its structural class.
References
(S)-2-(4-Methylphenyl)propionic acid vs ibuprofen: a comparative study
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of (S)-2-(4-Methylphenyl)propionic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The comparison focuses on their chemical properties, mechanism of action, and the requisite experimental protocols for evaluation. Given the limited publicly available data on the biological activity of this compound, this document establishes a framework for its evaluation using ibuprofen as a benchmark.
Chemical Structure and Physicochemical Properties
This compound is a derivative of aryl propionic acid, a class of compounds known for their anti-inflammatory properties.[1] Structurally, it is an analog of ibuprofen. The key difference is the substitution of ibuprofen's isobutyl group with a methyl group on the phenyl ring. Like ibuprofen, it possesses a chiral center, with the (S)-enantiomer being the focus of this comparison, as the (S)-enantiomer of profens is typically the more pharmacologically active form.[1][2]
A summary of their key physicochemical properties is presented below.
| Property | This compound | Ibuprofen ((S)-enantiomer) |
| Molecular Formula | C10H12O2[3] | C13H18O2[4] |
| Molecular Weight | 164.20 g/mol [3] | 206.28 g/mol [4] |
| IUPAC Name | (2S)-2-(4-methylphenyl)propanoic acid[3] | (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid |
| Chiral Center | Yes | Yes |
| XLogP3 | 2.3[3] | 3.5 |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Ibuprofen functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[6][7] The anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with common side effects, such as gastrointestinal irritation.[5][6]
Given its structural similarity to ibuprofen, this compound is hypothesized to share the same mechanism of action, inhibiting COX-1 and COX-2 enzymes. The following diagram illustrates this signaling pathway.
Comparative Efficacy and Potency
The potency of NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 is used to express the selectivity of the compound.
The table below presents published IC50 values for ibuprofen, which serves as a benchmark for the evaluation of this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12[8] | 80[8] | 0.15[8] |
| This compound | Data not available | Data not available | Data not available |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To determine the efficacy and potency of this compound, standardized in vitro and in vivo assays are required.
A. In Vitro: Cyclooxygenase (COX) Inhibition Assay
This assay determines the IC50 values of a test compound against COX-1 and COX-2 enzymes.
-
Objective: To quantify the concentration-dependent inhibition of purified COX-1 and COX-2 enzymes by the test compound.
-
Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to PGF2α or detected via peroxidase activity.[9][10] The reduction in prostaglandin production in the presence of the inhibitor is quantified.
-
Methodology:
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.[10]
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (or vehicle control) at 37°C.[9][10]
-
Initiation: The reaction is initiated by adding the substrate, arachidonic acid.[9]
-
Termination: The reaction is stopped after a short incubation period (e.g., 2 minutes) by adding a strong acid (e.g., HCl).[10]
-
Quantification: The amount of prostaglandin produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.[9]
-
B. In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the acute anti-inflammatory activity of new compounds.[12][13]
-
Objective: To assess the ability of the test compound to reduce acute inflammation in a living organism.
-
Principle: The injection of carrageenan, an irritant, into the rat's paw induces a localized inflammatory response characterized by edema (swelling).[14][15] The anti-inflammatory effect of a drug is measured by its ability to reduce this swelling.
-
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Dosing: Animals are divided into groups and administered the test compound, a positive control (e.g., indomethacin or ibuprofen), or a vehicle control, typically via oral gavage, 30-60 minutes before carrageenan injection.[13][14]
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw of each rat.[14]
-
Measurement: The volume of the paw is measured before the carrageenan injection (baseline) and at several time points afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[14]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage of inhibition of edema for the treated groups is calculated relative to the vehicle control group.
-
Experimental and Developmental Workflow
The evaluation of a novel NSAID candidate like this compound follows a structured preclinical workflow, from initial in vitro screening to in vivo efficacy and safety assessment.
Conclusion
While this compound is structurally similar to ibuprofen and is presumed to act as a COX inhibitor, a comprehensive comparison requires empirical data. The experimental protocols and benchmarks provided in this guide offer a clear pathway for researchers to characterize its pharmacological profile. The determination of its COX inhibition IC50 values and its in vivo anti-inflammatory efficacy will be critical in establishing its potential as a therapeutic agent relative to established NSAIDs like ibuprofen.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C10H12O2 | CID 6951184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. ClinPGx [clinpgx.org]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of the Cytotoxicity of Propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various propionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers in pharmacology and toxicology, as well as professionals involved in drug development.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of several propionic acid derivatives on different cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or cell viability percentages, are compiled from various studies to facilitate a direct comparison of the compounds' potency.
| Compound | Cell Line | Assay | Result | Citation |
| Ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid) | THLE-2 (normal liver cells) | MTT | Least cytotoxic compared to 3-4APPA and 3-4HPPA | [1][2] |
| HEP-G2 (liver cancer cells) | MTT | Less cytotoxic than on THLE-2 cells | [1][2] | |
| 3-(4-aminophenyl)propionic acid (3-4APPA) | THLE-2 (normal liver cells) | MTT | Most cytotoxic compared to Ibuprofen and 3-4HPPA | [1] |
| HEP-G2 (liver cancer cells) | MTT | Less cytotoxic than on THLE-2 cells | [1] | |
| 3-(4-hydroxyphenyl)propionic acid (3-4HPPA) | THLE-2 (normal liver cells) | MTT | Moderately cytotoxic | [1] |
| HEP-G2 (liver cancer cells) | MTT | Less cytotoxic than on THLE-2 cells | [1] | |
| Naproxen | Candida albicans | Growth Inhibition | Strong growth inhibition | [3] |
| Ketoprofen | Human red blood cells | Photohemolysis (UVA) | More potent than other tested NSAIDs | [3] |
| Benoxaprofen | Human red blood cells | Photohemolysis (UVB) | More potent than other tested NSAIDs | [3] |
| Pinostrobin propionate | T47D (breast cancer cells) | MTT | IC50: 0.57 mM | [4] |
| Vero (normal kidney cells) | MTT | CC50: 0.94 mM | [4] | |
| Pinostrobin butyrate | T47D (breast cancer cells) | MTT | IC50: 0.40 mM | [4] |
| Vero (normal kidney cells) | MTT | CC50: 0.89 mM | [4] |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT assay, a colorimetric method for assessing cell viability.
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay
Objective: To determine the cytotoxic effects of propionic acid derivatives by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Cells (e.g., HEP-G2, THLE-2) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated overnight to allow for attachment.[5]
-
Compound Treatment: The propionic acid derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[6] These are then diluted to various concentrations (e.g., 1.5625 to 100 µM) in cell culture medium.[1][2] The existing medium is removed from the cells and replaced with the medium containing the test compounds. A control group receives medium with the solvent alone.[5]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[2][5]
-
MTT Addition: After incubation, a solution of MTT (e.g., 20 μL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
Visualizing Molecular Mechanisms
The cytotoxicity of many propionic acid derivatives, as NSAIDs, is linked to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are involved in inflammation but also play roles in cell proliferation and survival. By blocking COX enzymes, these drugs can induce apoptosis (programmed cell death) in cancer cells.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. scialert.net [scialert.net]
- 3. Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
In-vivo efficacy of (S)-2-(4-Methylphenyl)propionic acid compared to other NSAIDs
A comprehensive analysis of the in-vivo anti-inflammatory, analgesic, and gastrointestinal effects of common nonsteroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class.
Disclaimer: This guide provides a comparative overview of the in-vivo efficacy of widely studied arylpropionic acid derivatives, namely ibuprofen, naproxen, and ketoprofen. Due to a lack of available experimental data for (S)-2-(4-Methylphenyl)propionic acid , this document uses these related compounds as surrogates to provide a comparative context for researchers, scientists, and drug development professionals. The data presented is collated from various preclinical studies and is intended for informational purposes.
Comparative In-Vivo Efficacy
The in-vivo efficacy of NSAIDs is primarily evaluated based on their anti-inflammatory, analgesic, and antipyretic properties, alongside their potential for gastrointestinal (GI) toxicity. The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain and inflammation.[1][2]
Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a standard and widely used assay to assess the acute anti-inflammatory activity of NSAIDs.[3] In this model, the reduction in paw swelling following drug administration is a key indicator of efficacy.
While direct comparative studies providing ED₅₀ values for all three compounds under identical conditions are scarce, the available data suggests comparable efficacy among the S-enantiomers, which are the pharmacologically active forms. For instance, S(+)-ketoprofen has been shown to be a potent anti-inflammatory agent in this model.[4] One study indicated that ibuprofen and naproxen exhibit similar dose-dependent anti-inflammatory effects.[5]
Table 1: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| NSAID | Dose (mg/kg) | Route of Administration | Percentage Inhibition of Edema | Reference |
| Ibuprofen | 50 | Oral | 76.1% | [5] |
| Naproxen | 50 | Oral | 83.6 - 88.3% (derivatives) | [5] |
| S(+)-Ketoprofen | 5 | Intravenous | Almost complete inhibition | [4] |
Note: The data for naproxen is for its derivatives, which showed slightly enhanced activity compared to naproxen itself.
Analgesic Efficacy
The acetic acid-induced writhing test in mice is a common method for evaluating the peripheral analgesic effects of NSAIDs. The test measures the reduction in abdominal constrictions (writhes) induced by an injection of acetic acid.
Studies have shown that all three arylpropionic acids effectively reduce writhing in a dose-dependent manner. S(+)-ketoprofen has been demonstrated to be a potent analgesic, with an intravenous dose of 0.5 mg/kg inhibiting 92.1% of writhing in mice.[4] Comparative studies suggest a rank order of potency in the writhing test, with some studies indicating meloxicam and diclofenac to be more potent than ibuprofen and naproxen.[6] However, another study comparing nonprescription doses of naproxen sodium and ibuprofen for osteoarthritis pain found them to be similarly effective.[7]
Table 2: Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice
| NSAID | Dose (mg/kg) | Route of Administration | Percentage Inhibition of Writhing | ED₅₀ (mg/kg, i.p.) | Reference |
| Ibuprofen | - | Intraperitoneal | Dose-dependent | 31.7 | [6] |
| Naproxen | - | Intraperitoneal | Dose-dependent | 48.7 | [6] |
| S(+)-Ketoprofen | 0.5 | Intravenous | 92.1% | - | [4] |
| Aspirin (for comparison) | 100 | Oral | 38.19% | - | [8] |
Gastrointestinal Toxicity
A major limitation of NSAID use is their potential to cause gastrointestinal damage, ranging from mild irritation to ulceration and bleeding. This is primarily attributed to the inhibition of COX-1, which is responsible for producing prostaglandins that protect the gastric mucosa.
Comparative studies in rats have shown that all three compounds can induce gastric erosions. One study found that aspirin produced significantly more erosions than ketoprofen, ibuprofen, or naproxen, with no significant difference observed between the latter three.[3] However, another analysis suggested that ketoprofen's higher selectivity for COX-1 might be linked to greater gastrointestinal toxicity, while ibuprofen had the lowest risk among several NSAIDs.[4] The ulcerogenic potential of racemic ketoprofen has been noted to be higher than its S(+)-enantiomer.[9] For ibuprofen, its gastrointestinal toxicity appears to be mainly a systemic effect rather than a direct local one.[10]
Table 3: Comparative Gastrointestinal Ulcer Index in Rats
| NSAID | Dose (mg/kg) | Route of Administration | Ulcer Index | Reference |
| Ibuprofen | 400 | - | 10.2 | [11] |
| Racemic Ketoprofen | 40 | - | Clearly ulcerogenic | [9] |
| S(+)-Ketoprofen | 10 or 20 | - | No significant ulcerogenic effect | [9] |
| Naproxen | - | - | Data not directly comparable |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin or diclofenac), and test groups.
-
Drug Administration: Test compounds or the standard drug are administered orally or intraperitoneally at predetermined doses, usually 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[3]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.
Procedure:
-
Animal Model: Swiss albino mice (20-30 g) are commonly used.
-
Grouping: Mice are divided into control, standard (e.g., diclofenac sodium or aspirin), and test groups.
-
Drug Administration: The test substance or standard drug is administered, typically orally or intraperitoneally, 30 minutes prior to the injection of acetic acid.[12]
-
Induction of Writhing: A 0.7% or 1% solution of acetic acid (typically 10 mL/kg body weight) is injected intraperitoneally.[5][13]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period, usually 10-15 minutes, starting 5 minutes after the injection.[13]
-
Calculation of Inhibition: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Signaling Pathway
The primary mechanism of action of arylpropionic acid NSAIDs is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This pathway is central to the inflammatory response.
References
- 1. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 3. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic, Antiinflammatory, and Antipyretic Effects of S(+)-Ketoprofen In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Cross-Reactivity Profile of (S)-2-(4-Methylphenyl)propionic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of (S)-2-(4-Methylphenyl)propionic acid, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of direct cross-reactivity data for this specific compound, this guide leverages data from structurally similar and well-studied profens, such as ibuprofen and ketoprofen, to provide a predictive assessment of its potential cross-reactivity profile. The information presented herein is intended to support research and development activities by offering insights into the immunological and enzymatic interactions of this compound.
Introduction to this compound
This compound, also known by its IUPAC name (2S)-2-(4-methylphenyl)propanoic acid, is a chiral carboxylic acid belonging to the 2-arylpropionic acid (profen) family of NSAIDs. Its chemical structure is closely related to widely used drugs like ibuprofen and naproxen. The primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Understanding Cross-Reactivity of NSAIDs
Cross-reactivity among NSAIDs is a significant consideration in drug development and clinical practice. It can be categorized into two main types:
-
Pharmacological (Class-related) Cross-Reactivity: This is the more common form and is based on the shared mechanism of action, primarily the inhibition of the COX-1 enzyme. Individuals sensitive to one COX-1-inhibiting NSAID are often intolerant to others in the same class.
-
Immunological (Structure-related) Cross-Reactivity: This is less common and is mediated by the immune system (e.g., IgE-mediated reactions). It is dependent on the specific chemical structure of the drug and is typically restricted to compounds with similar molecular features.
Given that this compound is a profen, it is anticipated to exhibit pharmacological cross-reactivity with other COX-1 inhibiting NSAIDs.
Comparative Cross-Reactivity Data
| Compound | Structural Relationship to (S)-Ibuprofen | Cross-Reactivity (%) | Assay Type | Reference |
| (S)-Ibuprofen | Reference Compound | 100 | ELISA | |
| (R)-Ibuprofen | Enantiomer | 50.5 | ELISA | |
| Ibufenac | Precursor/Metabolite | 58.0 | ELISA | |
| Isopropylphenylacetic acid | Structurally related | 6.4 | ELISA | |
| Ketoprofen | Fellow Profen | Low (in some studies) | Clinical | [1] |
| Naproxen | Fellow Profen | Low (in some studies) | Clinical | [2] |
Note: The data presented is for S-ibuprofen and is intended to provide a comparative perspective. The actual cross-reactivity of this compound may vary.
Experimental Protocols for Assessing Cross-Reactivity
To determine the specific cross-reactivity profile of this compound, standardized immunological and biochemical assays are required. The following are detailed methodologies for two key experimental approaches.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method to assess the binding specificity of antibodies and can be adapted to determine the cross-reactivity of small molecules like this compound.
Objective: To quantify the cross-reactivity of this compound and its analogs against antibodies raised against a specific profen conjugate.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., profen-protein conjugate)
-
Primary antibody (polyclonal or monoclonal) raised against the target profen
-
This compound and other test compounds
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a microtiter plate with the coating antigen at a predetermined optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Binding: Add a fixed concentration of the primary antibody and varying concentrations of the test compounds (including this compound and other profens) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of reference compound / IC50 of test compound) x 100
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of molecular interactions, providing kinetic and affinity data.
Objective: To determine the binding kinetics and affinity of this compound to a target protein (e.g., COX-1 or COX-2) and compare it to other profens.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (e.g., purified COX-1 or COX-2)
-
This compound and other test compounds
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol:
-
Ligand Immobilization: Immobilize the target protein (ligand) onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the test compound (analyte), including this compound, over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the binding interaction.
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparative Analysis: Compare the kinetic and affinity constants of this compound with those of other profens to assess relative binding and potential for cross-reactivity at the enzyme level.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound and other profens is the inhibition of the cyclooxygenase (COX) enzymes. The following diagrams illustrate the COX signaling pathway and a typical experimental workflow for assessing cross-reactivity.
References
A Comparative Analysis of the Anti-inflammatory Properties of Aryl Propionic Acids
For Researchers, Scientists, and Drug Development Professionals
Aryl propionic acids are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. This guide provides a comparative analysis of the anti-inflammatory properties of common aryl propionic acids, including ibuprofen, naproxen, ketoprofen, and fenoprofen. The information is supported by experimental data to aid in research and development decisions.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary anti-inflammatory mechanism of aryl propionic acids is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[4][5] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[5] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are largely attributed to the inhibition of COX-1.[1][2]
Comparative Anti-inflammatory Potency
The anti-inflammatory potency of aryl propionic acids is often evaluated by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-2)/IC50 (COX-1) is used to determine the COX-2 selectivity of a drug. A lower ratio suggests greater selectivity for COX-1, while a higher ratio indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 1.69 | - | - |
| Naproxen | 1.79 | - | - |
| Ketoprofen | - | - | - |
| Fenoprofen | 5.14 | - | - |
| Diclofenac | - | - | 0.05 |
| Meloxicam | - | - | 0.09 |
| Celecoxib | - | - | 0.11 |
Note: A comprehensive table with all corresponding values from a single source was not available in the search results. The provided data is compiled from multiple sources and some values are missing. The selectivity ratio for some compounds is presented as the inverse (COX-2/COX-1), where a value <1 indicates COX-2 selectivity.[6]
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant environment.[7]
Principle: Whole blood is used as a source of both COX-1 (from platelets) and COX-2 (from monocytes stimulated with lipopolysaccharide - LPS). The inhibition of COX-1 is determined by measuring the reduction of thromboxane B2 (TXB2) production, while COX-2 inhibition is assessed by the reduction of prostaglandin E2 (PGE2) production.[8]
Methodology:
-
Fresh human blood is collected from healthy volunteers.
-
For COX-1 activity: Aliquots of blood are incubated with various concentrations of the test compound. Clotting is initiated to activate platelets, leading to TXB2 production. After a set incubation period, the serum is collected.
-
For COX-2 activity: Aliquots of blood are incubated with a COX-1 inhibitor (e.g., aspirin) to block its activity. The cells are then stimulated with LPS to induce COX-2 expression and activity. The test compound is added at various concentrations, and the plasma is collected after incubation.
-
The concentrations of TXB2 and PGE2 in the collected serum and plasma are measured using enzyme-linked immunosorbent assays (ELISAs).
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.[8]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[9][10]
Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[11]
Methodology:
-
Healthy adult rats are randomly divided into control and treatment groups.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The treatment groups are administered with the test compounds (aryl propionic acids) at various doses, typically orally or intraperitoneally. The control group receives the vehicle.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[11][12]
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[12]
-
The percentage of inhibition of edema is calculated for each treatment group compared to the control group.[13]
Visualizations
Caption: Prostaglandin Synthesis and Inhibition by Aryl Propionic Acids.
Caption: Experimental Workflow for Comparing Anti-inflammatory Properties.
References
- 1. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 13. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
Benchmarking the synthesis of (S)-2-(4-Methylphenyl)propionic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of common synthesis methods for (S)-2-(4-Methylphenyl)propionic acid, an important chiral building block and a non-steroidal anti-inflammatory drug (NSAID). The following sections objectively compare the performance of various synthetic strategies, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection for research and development.
Introduction to this compound Synthesis
This compound, also known as (S)-Ibuprofen, is the pharmacologically active enantiomer of the racemic mixture. The synthesis of the single (S)-enantiomer is of significant interest to improve therapeutic efficacy and reduce potential side effects associated with the (R)-enantiomer. The primary strategies to obtain the enantiomerically pure compound can be broadly categorized into three main approaches: chiral resolution of a racemic mixture, direct asymmetric synthesis, and biocatalytic methods. This guide will delve into the specifics of each, offering a comparative analysis to inform your synthetic route design.
Comparison of Synthesis Methods
The choice of synthetic methodology for this compound is often a trade-off between factors like yield, enantiomeric purity, cost of reagents and catalysts, and process scalability. The following table summarizes quantitative data for representative examples of each major synthetic strategy.
| Method Category | Specific Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Chiral Resolution | Fractional Crystallization | Racemic 2-(4-Methylphenyl)propionic acid | (S)-(-)-α-Phenylethylamine | ~40-50 (theoretical max 50%) | >98 | [Generic Procedure] |
| Asymmetric Synthesis | Catalytic Asymmetric Hydrovinylation | 4-Methylstyrene | Ethylene, Chiral Phosphoramidite Ligand, Nickel Catalyst | >97 | >97 | |
| Asymmetric Synthesis | Diastereoselective Alkylation | N-(4-Methylphenyl)acetyl bornanesultam | Methyl Iodide, Strong Base | 57 (overall) | High (not specified) | |
| Biocatalysis | Lipase-Catalyzed Kinetic Resolution | Racemic 2-(4-Methylphenyl)propionic acid ester | Immobilized Rhizomucor miehei lipase, Butanol | ~49.9 (ester yield) | 93.8 | |
| Biocatalysis | Lipase-Catalyzed Kinetic Resolution | Racemic Ibuprofen | Candida rugosa lipase, n-Propanol | ~30 (conversion) | >95 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical aspects of each synthetic approach.
Chiral Resolution via Fractional Crystallization of Diastereomeric Salts
This protocol describes the resolution of racemic 2-(4-Methylphenyl)propionic acid using (S)-(-)-α-phenylethylamine as the resolving agent.
Materials:
-
Racemic 2-(4-Methylphenyl)propionic acid
-
(S)-(-)-α-Phenylethylamine
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
Procedure:
-
Dissolve 10.0 g of racemic 2-(4-Methylphenyl)propionic acid in 100 mL of methanol in a 250 mL Erlenmeyer flask.
-
In a separate beaker, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in 50 mL of methanol.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to stand at room temperature for 24 hours to facilitate the crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To improve the diastereomeric purity, recrystallize the salt from hot methanol.
-
Suspend the purified diastereomeric salt in 100 mL of water and add 50 mL of diethyl ether.
-
Acidify the mixture to pH 2 with 1 M hydrochloric acid with stirring.
-
Separate the organic layer, and extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.
Asymmetric Synthesis via Catalytic Hydrovinylation and Oxidation
This protocol outlines a three-step synthesis starting from a vinyl arene.
Step 1: Asymmetric Hydrovinylation
-
In a nitrogen-purged glovebox, a solution of the chiral phosphoramidite ligand, [(allyl)NiBr]₂, and NaBARF in an appropriate solvent is prepared.
-
The solution is cooled to the desired temperature (e.g., -78 °C).
-
4-Methylstyrene is added, followed by the introduction of ethylene gas.
-
The reaction is stirred for the specified time until complete conversion of the starting material.
-
The reaction is quenched, and the product, (S)-3-(4-methylphenyl)-1-butene, is isolated and purified.
Step 2: Oxidative Cleavage
-
The chiral alkene from the previous step is dissolved in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
A catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) and a stoichiometric amount of an oxidant (e.g., NaIO₄) are added.
-
The reaction is stirred at room temperature until the alkene is fully consumed.
-
The reaction is worked up by quenching the excess oxidant and extracting the product.
Step 3: Final Product Isolation
-
The crude carboxylic acid is purified by column chromatography or crystallization to yield enantiomerically pure this compound.
Biocatalytic Method: Lipase-Catalyzed Kinetic Resolution
This protocol describes the kinetic resolution of a racemic ester of 2-(4-Methylphenyl)propionic acid using an immobilized lipase.
Materials:
-
Racemic methyl 2-(4-methylphenyl)propionate
-
Immobilized Candida antarctica lipase B (CALB)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., toluene)
-
Sodium hydroxide solution (for titration)
Procedure:
-
To a mixture of 1.0 g of racemic methyl 2-(4-methylphenyl)propionate in 20 mL of toluene, add 20 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 100 mg of immobilized Candida antarctica lipase B.
-
Stir the biphasic mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the progress of the reaction by periodically taking samples from the aqueous phase and titrating the liberated acid with a standard sodium hydroxide solution.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
Acidify the aqueous layer with 1 M HCl to pH 2 and extract the this compound with diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
-
The unreacted (R)-ester can be recovered from the organic layer.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships between the described synthetic methods.
Caption: Workflow for Chiral Resolution via Fractional Crystallization.
Caption: Workflow for Asymmetric Synthesis via Catalytic Hydrovinylation.
Caption: Workflow for Biocatalytic Kinetic Resolution of an Ester.
Caption: Logical Relationship Between Synthesis Methodologies.
A Comparative Guide to the Validation of a Novel Chiral HPLC-UV Method for the Quantification of (S)-2-(4-Methylphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive validation of a novel, robust chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of the enantiomer (S)-2-(4-Methylphenyl)propionic acid. This active pharmaceutical ingredient (API) is a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacological activity of many profens resides primarily in the (S)-enantiomer, making enantioselective quantification critical for quality control, pharmacokinetic studies, and formulation development.[1][2][3]
This document provides a detailed comparison of this new method against a hypothetical, commonly used chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering insights into their respective performances. All experimental data is presented in clear, comparative tables, and detailed protocols for the validation experiments are provided.
Comparative Analysis of Analytical Methods
The validation of the new chiral HPLC-UV method was performed in accordance with the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4] A side-by-side comparison with a standard chiral LC-MS/MS method is provided below.
Table 1: Comparison of Validation Parameters
| Parameter | Novel Chiral HPLC-UV Method | Conventional Chiral LC-MS/MS Method |
| Linearity (R²) | 0.9995 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 2.0% |
| - Interday | < 2.0% | < 2.5% |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
| Specificity | High (Baseline separation) | Very High (Mass-based detection) |
| Robustness | Robust | Robust |
Table 2: Performance Characteristics
| Feature | Novel Chiral HPLC-UV Method | Conventional Chiral LC-MS/MS Method |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Simpler | More Complex |
| Sample Throughput | High | Moderate |
| Sensitivity | Good for QC | Excellent for bioanalysis |
| Solvent Consumption | Moderate | Lower |
Experimental Protocols
Detailed methodologies for the validation of the novel chiral HPLC-UV method are outlined below.
Instrumentation and Chromatographic Conditions
-
System: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Stock Solution: A stock solution of racemic 2-(4-Methylphenyl)propionic acid (1 mg/mL) was prepared in the mobile phase. A stock solution of the (S)-enantiomer (1 mg/mL) was also prepared.
-
Calibration Standards: Calibration standards were prepared by serial dilution of the (S)-enantiomer stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Quality Control (QC) Samples: QC samples were prepared at three concentration levels: low (3 µg/mL), medium (30 µg/mL), and high (80 µg/mL).
Validation Experiments
-
Specificity: The ability to assess the analyte in the presence of its enantiomer was determined by injecting the racemic mixture. Baseline separation of the (R) and (S) enantiomers was achieved.
-
Linearity: The linearity was evaluated by analyzing the calibration standards in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the coefficient of determination (R²) was calculated.
-
Accuracy: The accuracy was determined by the recovery method. The percentage recovery of the analyte was calculated at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Intraday Precision (Repeatability): Six replicate injections of the medium QC sample were performed on the same day.
-
Interday Precision (Intermediate Precision): The analysis was repeated on three consecutive days. The relative standard deviation (%RSD) was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the validation of the new analytical method.
Caption: Workflow for Analytical Method Validation.
Logical Relationship of Validation Parameters
This diagram shows the hierarchical relationship between the core validation parameters.
Caption: Interrelation of Method Validation Parameters.
References
- 1. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 3. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phmethods.net [phmethods.net]
Safety Operating Guide
Proper Disposal of (S)-2-(4-Methylphenyl)propionic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of (S)-2-(4-Methylphenyl)propionic acid, a non-halogenated aromatic carboxylic acid, tailored for researchers, scientists, and drug development professionals.
Core Principles of Chemical Waste Management
Before initiating any experiment, a comprehensive disposal plan for all resulting waste streams must be in place. The management of chemical waste, including this compound, is governed by the "cradle-to-grave" framework of the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates strict control from generation to final disposal.[1][2]
Key principles for laboratory waste management include:
-
Waste Minimization: Order only the necessary quantities of chemicals to reduce surplus and potential waste.[3][4]
-
Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and stored in designated Satellite Accumulation Areas (SAAs).[3][5][6]
-
Segregation of Incompatibles: Store acids separately from bases, cyanides, and sulfides to prevent violent reactions.[5] Collect non-halogenated and halogenated organic wastes in separate containers.[6][7][8]
-
Use of Compatible Containers: Waste must be stored in containers made of a material that will not react with the chemical. For acids like this compound, plastic containers are preferred.[3][7] Containers must be kept securely closed except when adding waste.[3][5][6]
Quantitative Disposal Guidelines
The appropriate disposal method for this compound depends on its concentration, volume, and whether it is mixed with other substances. The following table summarizes key quantitative parameters for disposal decisions.
| Parameter | Guideline | Source(s) |
| pH Range for Sewer Disposal | 5.0 - 12.5 | [5] |
| 5.5 - 10.5 | [9] | |
| Maximum Volume for In-Lab Neutralization | ≤ 25 mL (for strong, concentrated acids) | [10] |
| Maximum Volume in SAA | 55 gallons (hazardous waste) | [3] |
| 1 quart (acutely toxic "P-list" waste) | [3] | |
| "Empty" Container Residue Limit | ≤ 1 inch of residue or 3% by weight for containers < 110 gallons | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: In-Lab Neutralization of Acidic Waste
This protocol is suitable for small quantities (typically ≤ 25 mL) of this compound that is not contaminated with heavy metals or other hazardous substances.[10]
Materials:
-
Waste this compound solution
-
Dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide)
-
pH paper or calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
-
Stir bar and stir plate (optional)
-
Beaker or flask large enough to hold at least 10 times the volume of the acid waste
Procedure:
-
Preparation: Perform the neutralization in a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[11][12] Wear all required PPE.
-
Dilution: If starting with a concentrated acid solution, first dilute it by a factor of at least 10 by slowly adding the acid to a large volume of cold water. Never add water to concentrated acid.
-
Neutralization:
-
Place the diluted acid solution in a large beaker.
-
Slowly and carefully add the dilute basic solution in small increments while stirring. This reaction can generate heat and gas (carbon dioxide if using bicarbonate), so proceed with caution to avoid splashing.[13]
-
-
pH Monitoring: After each addition of base, monitor the pH of the solution using pH paper or a pH meter.
-
Endpoint: Continue adding the basic solution until the pH is stable within the acceptable range for sewer disposal (typically between 5.5 and 10.5).[9][10]
-
Cooling: Allow the neutralized solution to cool to room temperature.[10]
-
Disposal: Once the solution is neutralized and cooled, flush it down a sanitary sewer drain with at least 20 parts water.[10]
Disposal of Large Quantities and Contaminated Waste
If the quantity of this compound waste exceeds institutional limits for in-lab treatment, or if it is mixed with other hazardous materials (e.g., heavy metals, halogenated solvents), it must be disposed of as hazardous waste.
Procedure:
-
Containerize: Place the waste in a compatible, leak-proof container with a secure screw-top cap. Do not fill the container beyond 90% capacity to allow for expansion.[5][7]
-
Label: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.[6]
-
Segregate and Store: Store the container in a designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials like bases.[3][5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
By adhering to these procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ethz.ch [ethz.ch]
- 8. bucknell.edu [bucknell.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. fishersci.ca [fishersci.ca]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Operational Guidance for Handling (S)-2-(4-Methylphenyl)propionic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for (S)-2-(4-Methylphenyl)propionic acid, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety goggles or glasses with side shields | ANSI Z87.1 or equivalent |
| Hand Protection | Chemical-resistant gloves | Compatible material (e.g., Nitrile rubber) |
| Body Protection | Laboratory coat or other protective clothing | Standard lab coat |
| Respiratory | NIOSH/MSHA approved respirator | Required if ventilation is inadequate or when handling powders |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Engineering Controls:
-
Work in a well-ventilated area.
-
The use of a chemical fume hood is recommended, especially when handling larger quantities or if there is a potential for aerosol or dust formation.
-
Ensure that eyewash stations and safety showers are readily accessible.[1][2]
Handling Procedures:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Do not inhale dust or vapors.[3]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Keep the container tightly sealed to prevent contamination.[1][3][4]
-
Store away from incompatible materials, such as strong oxidizing agents.[5][6]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.
Disposal Steps:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not dispose of it down the drain or with general laboratory trash.
-
Arrange for collection by a licensed hazardous waste disposal company.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
